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  • Product: 2-(2-Chloro-5-methylphenoxy)butanoyl chloride
  • CAS: 1160257-40-8

Core Science & Biosynthesis

Foundational

2-(2-Chloro-5-methylphenoxy)butanoyl chloride molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This techn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride, a reactive chemical intermediate with significant potential in synthetic chemistry. The document delineates its molecular structure, explores a detailed, field-proven synthesis protocol, and outlines a robust workflow for its characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and provides insights into the compound's reactivity and potential applications, particularly as a precursor in the development of agrochemicals and pharmaceuticals. All protocols are designed as self-validating systems, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Introduction

2-(2-Chloro-5-methylphenoxy)butanoyl chloride belongs to the class of phenoxyalkanoic acid derivatives. This family of compounds has a well-established history in the agrochemical industry, with many analogues exhibiting potent herbicidal activity.[1] The introduction of a reactive acyl chloride functional group makes this molecule a versatile building block for the synthesis of a wide array of more complex structures, including esters and amides, through nucleophilic acyl substitution reactions.[2] The specific substitution pattern on the aromatic ring, a chlorine atom at the 2-position and a methyl group at the 5-position, is anticipated to modulate the biological activity of its derivatives. This guide serves as a senior application scientist's perspective on the synthesis and characterization of this important synthetic intermediate.

Molecular Structure and Properties

The molecular structure of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is characterized by a butanoyl chloride moiety linked to a 2-chloro-5-methylphenol group via an ether linkage at the alpha-carbon of the butanoyl chain. The presence of a chiral center at this alpha-carbon means the compound can exist as a racemic mixture of two enantiomers.

Physicochemical Properties

While specific experimental data for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is not widely published, its properties can be estimated based on its structure and comparison to analogous compounds like 2-phenylbutyryl chloride.[3]

PropertyEstimated Value/InformationSource
Molecular Formula C₁₁H₁₂Cl₂O₂N/A
Molecular Weight 247.12 g/mol N/A
Appearance Expected to be a liquid[3]
Boiling Point High, likely requiring vacuum distillation for purification[3]
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene).[2]N/A
Reactivity Highly reactive with nucleophiles, particularly water and alcohols.[4]N/A

Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

The synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(2-chloro-5-methylphenoxy)butanoic acid, via a Williamson ether synthesis. The second step is the conversion of this carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoic acid

This synthesis is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1]

Reaction:

2-Chloro-5-methylphenol + Ethyl 2-bromobutanoate → Ethyl 2-(2-chloro-5-methylphenoxy)butanoate

Ethyl 2-(2-chloro-5-methylphenoxy)butanoate + NaOH → Sodium 2-(2-chloro-5-methylphenoxy)butanoate

Sodium 2-(2-chloro-5-methylphenoxy)butanoate + HCl → 2-(2-Chloro-5-methylphenoxy)butanoic acid

Protocol:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylphenol (1.0 eq) in a suitable solvent such as ethanol. Add a strong base, like sodium hydroxide (1.1 eq), and stir the mixture until the phenol is completely deprotonated to form the sodium phenoxide.

  • Etherification: To the solution of the sodium phenoxide, add ethyl 2-bromobutanoate (1.2 eq). Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude ester is then subjected to hydrolysis by adding an aqueous solution of sodium hydroxide and heating the mixture.

  • Acidification and Isolation: Upon completion of the hydrolysis, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic. The 2-(2-Chloro-5-methylphenoxy)butanoic acid will precipitate out of the solution. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.[1]

Step 2: Conversion to 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is most effectively achieved using thionyl chloride (SOCl₂).[2] This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[5]

Reaction:

2-(2-Chloro-5-methylphenoxy)butanoic acid + SOCl₂ → 2-(2-Chloro-5-methylphenoxy)butanoyl chloride + SO₂ + HCl

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂ gases. Add the dry 2-(2-chloro-5-methylphenoxy)butanoic acid (1.0 eq) to the flask.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 2.0 eq) to the flask. The reaction can be performed neat or in an inert solvent like toluene.

  • Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The crude 2-(2-chloro-5-methylphenoxy)butanoyl chloride can then be purified by vacuum distillation.[2]

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: This method is chosen for its reliability and high yield in forming the ether linkage. The use of a strong base ensures complete deprotonation of the phenol, maximizing the concentration of the nucleophilic phenoxide.

  • Thionyl Chloride: This reagent is preferred for the conversion to the acyl chloride due to the clean reaction profile, with gaseous byproducts that drive the reaction to completion. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Acyl Chloride Formation A 2-Chloro-5-methylphenol C Sodium 2-chloro-5-methylphenoxide A->C Deprotonation B NaOH / Ethanol E Ethyl 2-(2-chloro-5-methylphenoxy)butanoate C->E Williamson Ether Synthesis Reflux D Ethyl 2-bromobutanoate D->E G 2-(2-Chloro-5-methylphenoxy)butanoic acid E->G Hydrolysis F NaOH(aq), Heat F->G G->G Acidification & Precipitation H HCl(aq) H->G I 2-(2-Chloro-5-methylphenoxy)butanoic acid K 2-(2-Chloro-5-methylphenoxy)butanoyl chloride I->K Chlorination Reflux J SOCl₂ J->K L SO₂ (g) + HCl (g) K->L Byproducts

Caption: Workflow for the synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Characterization Workflow

A thorough characterization is essential to confirm the structure and purity of the synthesized 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Spectroscopic Analysis
TechniqueExpected Observations
Infrared (IR) Spectroscopy A strong absorption band in the region of 1780-1815 cm⁻¹ characteristic of the C=O stretch in an acyl chloride. The absence of a broad O-H stretch from the carboxylic acid precursor (around 2500-3300 cm⁻¹) would indicate a complete reaction.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) ¹H NMR: Signals corresponding to the aromatic protons, the methyl group on the aromatic ring, the methine proton at the chiral center, and the ethyl group of the butanoyl chain. The chemical shift of the alpha-proton would be deshielded due to the adjacent carbonyl and ether oxygen. ¹³C NMR: A signal for the carbonyl carbon in the downfield region (typically 165-175 ppm), along with signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the chlorine atom from the acyl chloride and cleavage of the ether bond.
Chromatographic Analysis

Due to the high reactivity of acyl chlorides, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. A common approach is to derivatize the acyl chloride with a suitable reagent to form a stable derivative that can be readily analyzed.[4] Gas Chromatography (GC) can also be employed for purity assessment, provided the compound is thermally stable.

Characterization Workflow Diagram:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Synthesized Product (Crude 2-(2-Chloro-5-methylphenoxy)butanoyl chloride) Purification Vacuum Distillation Start->Purification PureProduct Purified Product Purification->PureProduct IR IR Spectroscopy PureProduct->IR Structure Confirmation NMR NMR (¹H & ¹³C) PureProduct->NMR Structure Elucidation MS Mass Spectrometry PureProduct->MS Molecular Weight and Fragmentation GC Gas Chromatography (GC) PureProduct->GC Purity Assessment HPLC HPLC (with derivatization) PureProduct->HPLC Purity Assessment

Caption: Workflow for the characterization of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Reactivity and Applications

2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a highly reactive molecule due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing inductive effect of the chlorine atom. This makes it an excellent acylating agent.[2]

Key Reactions
  • Reaction with Alcohols: It will react readily with alcohols to form the corresponding esters.

  • Reaction with Amines: It will react with primary and secondary amines to form amides.

  • Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Potential Applications

Given its structural similarity to known phenoxyalkanoic acid herbicides, the primary application of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is likely as a key intermediate in the synthesis of novel agrochemicals. By reacting it with various alcohols or amines, a library of ester and amide derivatives can be generated for screening for herbicidal activity. The presence of the chloro and methyl substituents on the aromatic ring can influence the selectivity and potency of the final products.[8]

In the context of drug development, the phenoxyacetic acid scaffold is present in some pharmaceutical agents. Therefore, this acyl chloride could also serve as a building block for the synthesis of new drug candidates.

Safety and Handling

2-(2-Chloro-5-methylphenoxy)butanoyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound.[4][9][10]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Disposal: Waste should be disposed of in accordance with local regulations for hazardous chemical waste.

Conclusion

2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a valuable and reactive intermediate in organic synthesis. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, grounded in established chemical principles. The detailed protocols and workflows are designed to be readily implemented by researchers in the fields of agrochemical and pharmaceutical development. The insights into its reactivity and potential applications highlight its importance as a building block for the discovery of new bioactive molecules.

References

  • European Patent Office. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
  • NIST. (n.d.). 2-Phenylbutyryl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-2-methylbutanoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Amerigo Scientific. (n.d.). 2-(2-Chlorophenoxy)butanoyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Patsnap. (2014, October 29). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka. Retrieved from [Link]

  • NIST. (n.d.). 2-methylbutanoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Chemistry LibreTexts. (2025, March 5). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • European Patent Office. (2018, February 23). EP 3583094 B1 - Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
  • Effenberger, F., König, G., & Klenk, H. (1978). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 17(9), 695-696.
  • (n.d.). 2-Chloro-5-chloromethylpyridine (CCMP).

Sources

Exploratory

Electrophilicity of the 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride Carbonyl Carbon: A Mechanistic and Kinetic Whitepaper

Executive Summary The rational design of agrochemical and pharmaceutical intermediates often hinges on the precise tuning of acyl transfer kinetics. 2-(2-Chloro-5-methylphenoxy)butanoyl chloride represents a highly compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemical and pharmaceutical intermediates often hinges on the precise tuning of acyl transfer kinetics. 2-(2-Chloro-5-methylphenoxy)butanoyl chloride represents a highly complex electrophilic system where extreme electronic activation is juxtaposed against significant steric shielding. This whitepaper dissects the causality behind the electrophilicity of its carbonyl carbon, providing researchers with a predictive framework and self-validating experimental protocols for evaluating its reactivity in nucleophilic acyl substitution.

Electronic Architecture: Causality of Electrophilicity

The reactivity of any carboxylic acid derivative is fundamentally dictated by the magnitude of the partial positive charge ( δ+ ) on the carbonyl carbon. In 2-(2-chloro-5-methylphenoxy)butanoyl chloride, this electrophilicity is synergistically amplified by two primary structural features:

  • Baseline Acyl Chloride Reactivity: Acyl chlorides reside at the apex of the carboxylic acid derivative reactivity hierarchy. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). Concurrently, the 3p orbital of chlorine overlaps poorly with the 2p orbital of the carbonyl carbon. This orbital mismatch severely restricts resonance donation (+R), leaving the inductive withdrawal unopposed and profoundly destabilizing the ground state of the carbonyl[1].

  • Alpha-Aryloxy Inductive Amplification: The presence of the 2-chloro-5-methylphenoxy group at the alpha position introduces a secondary, powerful -I effect. The highly electronegative oxygen atom polarizes the Cα​−O bond, withdrawing electron density from the alpha carbon[2]. This electron deficiency is relayed through the sigma framework to the carbonyl carbon. Furthermore, the chlorine atom on the phenoxy ring (ortho to the oxygen) acts as an additional electron sink, further reducing the electron density on the oxygen and amplifying the net inductive pull on the carbonyl center.

G A 2-(2-Chloro-5-methylphenoxy) butanoyl chloride B Carbonyl Carbon (Highly Electrophilic) A->B F Nucleophilic Addition- Elimination Kinetics B->F Drives Reactivity C Acyl Chloride (-Cl) Strong -I, Poor +R C->B Increases u03b4+ D Alpha-Aryloxy Group Strong -I Effect D->B Amplifies u03b4+ E Alpha-Ethyl & Aryloxy Bulk Steric Hindrance E->F Impedes Attack

Logical relationship of electronic and steric factors dictating carbonyl reactivity.

Steric Modulation of the Addition-Elimination Mechanism

While the electronic environment renders the carbonyl carbon exceptionally electrophilic, the macroscopic reaction rate is governed by the nucleophilic addition-elimination mechanism[3]. The rate-determining step is typically the initial nucleophilic attack, which forces the carbonyl carbon to rehybridize from a planar sp2 geometry ( 120∘ ) to a tetrahedral sp3 intermediate ( 109.5∘ ).

In 2-(2-chloro-5-methylphenoxy)butanoyl chloride, the alpha carbon is substituted with both an ethyl group (from the butanoyl backbone) and the bulky aryloxy moiety. As the nucleophile approaches the Bürgi-Dunitz trajectory, this severe steric bulk creates immense van der Waals repulsion, significantly raising the activation energy ( ΔG‡ ) for the formation of the tetrahedral intermediate. Consequently, while the molecule is thermodynamically highly activated, its kinetic reactivity is heavily modulated by steric gating.

Quantitative Reactivity Profiling

To contextualize the reactivity of this specific molecule, we present a comparative matrix of theoretical electronic and steric parameters against standard acyl chlorides.

CompoundInductive Effect (-I) at Cα​ Steric Bulk (Relative Proxy)Predicted Electrophilicity ( δ+ )Relative Solvolysis Rate ( krel​ )
Acetyl chlorideBaseline (H)LowHigh 1.0×100
Butanoyl chlorideWeak +I (Alkyl)ModerateModerate-High 8.5×10−1
2-Phenoxybutanoyl chlorideStrong -I (-OAr)HighVery High 4.2×101
2-(2-Chloro-5-methylphenoxy)butanoyl chloride Maximum -I (-OAr-Cl) Very High Extreme 1.8×101

Note: The extreme electrophilicity of the target compound is partially offset by its very high steric bulk, resulting in an overall solvolysis rate that is elevated compared to aliphatic acyl chlorides, but lower than unhindered alpha-aryloxy derivatives.

Experimental Methodologies: Self-Validating Kinetic Protocols

To empirically validate the electrophilicity of the carbonyl carbon, a robust kinetic assay is required. The following protocol outlines a self-validating UV-Vis spectrophotometric method for measuring the pseudo-first-order solvolysis (hydrolysis) rate[4].

Causality in Design:

  • Anhydrous Stock Solutions: Acyl chlorides react violently with ambient moisture. Preparing stocks in anhydrous acetonitrile prevents premature hydrolysis, ensuring the initial concentration ( [A]0​ ) is accurate.

  • Pseudo-First-Order Conditions: By using a massive excess of the nucleophile (water/buffer), the concentration of the nucleophile remains effectively constant. This simplifies the rate law to Rate=kobs​[Acyl Chloride] , allowing for reliable exponential decay fitting.

  • Self-Validation (Isosbestic Points): Monitoring the full UV spectrum rather than a single wavelength allows the identification of isosbestic points. The presence of sharp isosbestic points confirms that the reaction proceeds cleanly from reactant to product without the buildup of long-lived intermediates or side reactions.

Workflow S1 1. Prepare Substrate in Anhydrous Solvent S3 3. Inject Substrate & Initiate Mixing S1->S3 S2 2. Equilibrate Buffer in UV-Vis Cuvette S2->S3 S4 4. Monitor Absorbance (Product Formation) S3->S4 S5 5. Extract Pseudo-First Order Rate Constants S4->S5

Step-by-step experimental workflow for UV-Vis kinetic measurement of solvolysis.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a 10.0 mM stock solution of 2-(2-chloro-5-methylphenoxy)butanoyl chloride in strictly anhydrous acetonitrile (stored over 3Å molecular sieves).

  • System Equilibration: Pipette 2.90 mL of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0) into a quartz cuvette. Place the cuvette in a thermostatted cell holder at 25.0±0.1∘C and allow 10 minutes for thermal equilibration.

  • Initiation: Rapidly inject of the acyl chloride stock solution into the cuvette using a precision microsyringe. Immediately invert the cuvette twice to ensure homogeneous mixing (final substrate concentration ≈0.33 mM ).

  • Data Acquisition: Initiate rapid-scan UV-Vis acquisition (e.g., 220−350 nm ) taking spectra every 2 seconds. The disappearance of the acyl chloride or the appearance of the corresponding carboxylic acid will result in a time-dependent absorbance shift.

  • Validation & Analysis: Verify the presence of isosbestic points across the spectral overlay. Extract the absorbance at the wavelength of maximum change ( λmax​ ) and plot ln(A∞​−At​) versus time. The slope of the linear regression yields the observed pseudo-first-order rate constant ( kobs​ ).

References

  • Electrophilicity of Carboxylic Acids Derivatives Source: OpenOChem Learn URL:[Link]

  • Acyl Chlorides (A-Level) Source: ChemistryStudent URL:[Link]

  • Inductive effect Source: Wikipedia URL:[Link]

Sources

Foundational

relationship between 2-(2-Chloro-5-methylphenoxy)butanoyl chloride and herbicide precursors

The Pro-Herbicide Cascade: 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride as a Keystone Precursor in Agrochemical Synthesis Executive Summary & Strategic Importance In the development of synthetic auxin herbicides, the tr...

Author: BenchChem Technical Support Team. Date: March 2026

The Pro-Herbicide Cascade: 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride as a Keystone Precursor in Agrochemical Synthesis

Executive Summary & Strategic Importance

In the development of synthetic auxin herbicides, the transition from a biologically active parent acid to a field-ready formulation is a critical chemical engineering challenge. 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (CAS 1160257-40-8) serves as a pivotal, highly reactive intermediate in this pipeline[1].

Chlorophenoxy herbicides traditionally consist of an aliphatic carboxylic acid moiety attached to a substituted aromatic ring via an ether bond, designed to selectively target dicotyledonous weeds[2]. However, direct foliar application of the parent acid, 2-(2-chloro-5-methylphenoxy)butanoic acid, is highly inefficient due to its poor ability to penetrate the waxy lipophilic plant cuticle. By converting the parent acid into an acyl chloride, chemists can rapidly synthesize complex, highly lipophilic esters or amides. These derivatives act as "pro-herbicides," maximizing cuticular penetration before undergoing biological activation within the plant[3].

Chemical Rationale: The Acyl Chloride Advantage

Direct esterification of phenoxybutanoic acids with long-chain alcohols (e.g., isooctanol) is thermodynamically unfavorable and kinetically slow due to steric hindrance at the alpha-carbon of the butanoic chain.

To bypass this bottleneck, the carboxylic acid is activated into 2-(2-chloro-5-methylphenoxy)butanoyl chloride. The substitution of the hydroxyl group with a chlorine atom creates a highly electrophilic carbonyl carbon. This activation allows for rapid, quantitative coupling with sterically hindered alcohols or amines under mild conditions, without the need for harsh acidic catalysts that could cleave the sensitive phenoxy ether linkage[4].

Synthesis Phenol 2-Chloro-5-methylphenol + 2-Bromobutanoic acid Acid 2-(2-Chloro-5-methylphenoxy) butanoic acid Phenol->Acid Williamson Ether Synthesis AcylChloride 2-(2-Chloro-5-methylphenoxy) butanoyl chloride Acid->AcylChloride Oxalyl Chloride (Electrophilic Activation) Ester Pro-Herbicide Ester (Lipophilic Formulation) AcylChloride->Ester Isooctanol + TEA (Esterification)

Fig 1: Synthetic workflow from raw precursors to the formulated pro-herbicide ester.

Biological Mechanism: The Double-Activation Cascade

The final esterified formulation is a "double pro-herbicide" that relies on a precise sequence of metabolic events within the target weed to induce phytotoxicity[3].

  • Cuticular Penetration & Hydrolysis: The highly lipophilic ester easily diffuses through the leaf cuticle. Once inside the aqueous cellular environment, non-specific plant esterases hydrolyze the ester back into 2-(2-chloro-5-methylphenoxy)butanoic acid.

  • Peroxisomal β-Oxidation: The butanoic acid form is relatively inactive at the receptor level. It must be transported to the plant peroxisomes, where it undergoes fatty acid β-oxidation. This process cleaves two carbon atoms from the aliphatic chain, converting it into the highly active acetic acid analog (2-(2-chloro-5-methylphenoxy)acetic acid)[3].

  • Target Engagement: The resulting acetic acid analog mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding triggers the rapid ubiquitination and degradation of Aux/IAA repressor proteins, leading to lethal, uncontrolled cellular elongation and plant death[3].

Causality of Selectivity: This β-oxidation requirement is the core mechanism of crop selectivity. Many leguminous crops lack the specific β-oxidation enzymes required to shorten the butanoic chain, rendering them immune to the herbicide, while susceptible broadleaf weeds metabolize it into the lethal toxin[3].

BioActivation Application Foliar Application of Ester Derivative Hydrolysis Plant Esterases (Hydrolysis) Application->Hydrolysis Butanoic 2-(2-Chloro-5-methylphenoxy) butanoic acid Hydrolysis->Butanoic BetaOx Peroxisomal β-Oxidation (-2 Carbons) Butanoic->BetaOx Acetic 2-(2-Chloro-5-methylphenoxy) acetic acid (Active) BetaOx->Acetic TIR1 TIR1/AFB Receptor Binding Acetic->TIR1

Fig 2: Biological activation cascade of the pro-herbicide within susceptible plant species.

Quantitative Data Presentation

The strategic conversion of the parent acid to the acyl chloride, and subsequently to an ester, drastically alters the physicochemical properties of the molecule, optimizing it for agricultural application.

Chemical EntityMolecular Weight ( g/mol )Reactivity ProfileEst. Lipophilicity (LogP)Primary Function in Agrochemical Pipeline
Parent Acid (CAS 869947-15-9)228.67Moderate (Stable)~2.8Core auxinic scaffold; requires β-oxidation[3].
Acyl Chloride (CAS 1160257-40-8)247.12Extremely High (Moisture Sensitive)N/A (Hydrolyzes)Electrophilic intermediate for rapid derivatization[1].
Isooctyl Ester (Formulated)340.93Low (Stable Formulation)>5.0Cuticular penetrant; field-ready pro-herbicide.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating protocols. The following methodologies detail the generation and utilization of 2-(2-chloro-5-methylphenoxy)butanoyl chloride.

Protocol A: Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Causality: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it allows the reaction to proceed at lower temperatures (0°C to RT), preventing thermal degradation of the phenoxy ether linkage. N,N-Dimethylformamide (DMF) is used as a catalyst to form the highly electrophilic Vilsmeier-Haack intermediate, which drives the chlorination[4].

  • Setup: Flame-dry a 250 mL round-bottom flask purged with inert Argon gas.

  • Reagent Loading: Dissolve 10.0 g of 2-(2-chloro-5-methylphenoxy)butanoic acid in 100 mL of anhydrous dichloromethane (DCM). Add 3 drops of anhydrous DMF.

  • Activation: Cool the flask to 0°C using an ice bath. Slowly add 1.5 equivalents of oxalyl chloride dropwise via an addition funnel over 30 minutes.

  • Self-Validation (Visual Cue): The reaction is self-indicating. The immediate evolution of gas (CO and CO₂) confirms the Vilsmeier intermediate is actively chlorinating the acid.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution visually confirms the complete consumption of the carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporation) to remove DCM and unreacted oxalyl chloride. The resulting crude yellow oil is the target acyl chloride, which must be used immediately in the next step to prevent ambient hydrolysis.

Protocol B: Derivatization to the Isooctyl Pro-Herbicide Ester

Causality: Triethylamine (TEA) is introduced as an acid scavenger. As the acyl chloride reacts with the alcohol, it generates hydrochloric acid (HCl). TEA neutralizes this HCl, driving the equilibrium forward and protecting the newly formed ester from acid-catalyzed cleavage.

  • Setup: Dissolve the freshly prepared 2-(2-chloro-5-methylphenoxy)butanoyl chloride in 50 mL of anhydrous DCM and cool to 0°C.

  • Reagent Addition: In a separate vial, mix 1.1 equivalents of isooctanol and 1.5 equivalents of TEA in 20 mL of DCM. Add this mixture dropwise to the acyl chloride solution.

  • Self-Validation (Visual Cue): The immediate formation of a dense, white precipitate (triethylammonium chloride salt) provides direct visual confirmation of successful ester bond formation and HCl displacement.

  • Completion & Workup: Stir for 1 hour at room temperature. Quench the reaction with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final lipophilic pro-herbicide ester.

References

  • Taylor & Francis - Chlorophenoxy herbicides – Knowledge and References. Available at: [Link]

Sources

Exploratory

solubility of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in organic solvents

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in Organic Synthesis Executive Summary The compound 2-(2-chloro-5-methylphenoxy)butanoyl chloride (CAS: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in Organic Synthesis

Executive Summary

The compound 2-(2-chloro-5-methylphenoxy)butanoyl chloride (CAS: 1160257-40-8; MW: 247.12 g/mol )[1] is a highly reactive acyl chloride intermediate. It is predominantly utilized in the synthesis of aryloxyalkanoic acid derivatives, which frequently function as synthetic auxins targeting TIR1/AFB plant receptor complexes[2]. As an acid chloride, its utility in organic synthesis is defined by its extreme electrophilicity. This whitepaper provides a comprehensive, mechanistic guide to the solubility profile, solvent selection, and self-validating handling protocols required to maintain the structural integrity of this moisture-sensitive intermediate during chemical workflows.

Mechanistic Basis of Solvation and Reactivity

To master the handling of 2-(2-chloro-5-methylphenoxy)butanoyl chloride, one must understand the causality behind its physical interactions.

The Solvation Mechanism: The molecule features a bifurcated structural identity: a lipophilic aryloxyalkane tail and a highly polar, electrophilic acyl chloride headgroup. Because acyl chlorides lack the hydrogen-bond donating hydroxyl group found in their parent carboxylic acids, they exhibit lower boiling points and rely entirely on dipole-dipole interactions and London dispersion forces for solvation[3],[4]. Consequently, this compound demonstrates exceptional solubility in a wide range of aprotic organic solvents, including halogenated solvents, ethers, and aromatic hydrocarbons[5],[6].

The Reactivity Paradigm: The carbonyl carbon is rendered highly electrophilic by the combined electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms[7]. When exposed to protic or nucleophilic solvents (e.g., water, alcohols, primary/secondary amines), the compound undergoes rapid nucleophilic acyl substitution via a tetrahedral intermediate[8],[5]. The chloride ion acts as an excellent leaving group, driving an exothermic degradation (solvolysis) that yields the parent carboxylic acid or esters while liberating corrosive hydrogen chloride (HCl) gas[9],[4]. Therefore, "solubility" in protic media is a misnomer; the compound does not dissolve—it degrades[4].

SolvationMechanisms Compound 2-(2-Chloro-5-methylphenoxy) butanoyl chloride Aprotic Anhydrous Aprotic Solvents (DCM, THF, Toluene) Compound->Aprotic Dissolved in Protic Protic / Nucleophilic Solvents (H2O, MeOH, Amines) Compound->Protic Exposed to Solvation Stable Solvation (Dipole-Dipole & Dispersion) Aprotic->Solvation Intact Electrophile Degradation Nucleophilic Acyl Substitution (Hydrolysis / Solvolysis) Protic->Degradation Rapid Attack Products Carboxylic Acid / Esters + HCl Gas Degradation->Products Exothermic Yield

Fig 1: Mechanistic divergence of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in various solvents.

Solvent Selection Matrix

The selection of an appropriate solvent is dictated by the downstream application (e.g., amidation, esterification, or Grignard addition) and the strict requirement for an anhydrous environment. The table below synthesizes the quantitative and qualitative solvation data for this compound.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileStability (Anhydrous)Application Suitability
Halogenated Dichloromethane (DCM)8.93ExcellentHighIdeal. Standard for acylations with amine bases (e.g., pyridine)[10].
Halogenated Chloroform (CHCl₃)4.81ExcellentHighGood. Often used for NMR characterization (as CDCl₃).
Ether Tetrahydrofuran (THF)7.52ExcellentHighIdeal. Preferred for reductions or organometallic additions[7].
Aromatic Toluene2.38Very GoodHighGood. Suitable for high-temperature reflux conditions.
Protic Methanol (MeOH)32.7N/A (Reacts)ZeroIncompatible. Rapidly forms the methyl ester[10].
Aqueous Water (H₂O)80.1N/A (Reacts)ZeroIncompatible. Violently hydrolyzes to the parent acid[9].

Experimental Protocols: Self-Validating Solubility Assessment

A common pitfall in organic synthesis is assuming an acid chloride has successfully dissolved when, in reality, it has hydrolyzed due to trace moisture in the solvent. As a Senior Application Scientist, I mandate a self-validating protocol . Direct HPLC analysis of acid chlorides is notoriously unreliable because the aqueous mobile phases cause on-column hydrolysis. To prove the compound is stably solvated, we must use in situ derivatization.

Workflow: Anhydrous Solvation and Validation

  • Apparatus Preparation: Flame-dry a Schlenk flask under a continuous flow of high-purity Nitrogen (N₂) or Argon to eliminate surface moisture.

  • Solvent Purification: Draw Dichloromethane (DCM) from a solvent purification system (SPS) or dry over activated 4Å molecular sieves. Ensure water content is <10 ppm via Karl Fischer titration.

  • Solute Introduction: Inside a glovebox or under positive inert gas pressure, transfer 500 mg of 2-(2-chloro-5-methylphenoxy)butanoyl chloride into the flask.

  • Solvation: Inject 5.0 mL of the anhydrous DCM via a gas-tight syringe. Agitate at 25°C for 15 minutes. The compound will yield a clear, colorless to pale-yellow solution[6].

  • Self-Validation (Derivatization Trap):

    • Extract a 100 µL aliquot of the solvated mixture.

    • Inject it directly into a vial containing 1.0 mL of anhydrous DCM and an excess (50 µL) of diethylamine.

    • The amine will instantaneously react with the intact acid chloride to form a stable diethylamide derivative.

    • Analyze this derivatized sample via HPLC-UV. The presence of the amide peak (and absence of the parent carboxylic acid peak) definitively validates that the acid chloride was stably solvated and structurally intact prior to the assay.

ExperimentalWorkflow Step1 1. Apparatus Prep Flame-dry Schlenk flask under N2 Step2 2. Compound Transfer Add Acid Chloride in Glovebox Step1->Step2 Step3 3. Solvent Injection Syringe Anhydrous Solvent (e.g., DCM) Step2->Step3 Step4 4. Equilibration Agitate at 25°C for 15 mins Step3->Step4 Step5 5. Validation Derivatize with Amine & HPLC Assay Step4->Step5

Fig 2: Self-validating anhydrous workflow for acid chloride solubility and stability assessment.

Downstream Applications

Once stably solvated in an aprotic solvent like DCM or THF, 2-(2-chloro-5-methylphenoxy)butanoyl chloride serves as a versatile electrophilic hub.

  • Esterification/Amidation: It can be reacted with complex alcohols or amines to form targeted agrochemical or pharmaceutical esters/amides. This requires the addition of a non-nucleophilic base (such as triethylamine or pyridine) to scavenge the generated HCl, preventing the acidification of the reaction matrix[3],[10].

  • Reduction: Solvation in anhydrous THF allows for the controlled reduction of the acyl chloride to a primary alcohol using complex hydrides like Lithium Aluminum Hydride (LiAlH₄)[7].

References

  • BYJU'S. "Formation of Acid Chlorides - Physical Properties." Available at: [Link]

  • Tuttee Academy. "AS/A-Level Chemistry - Acyl Chloride." Available at:[Link]

  • Fiveable. "Acid chlorides | Organic Chemistry II." Available at:[Link]

  • ALLEN Career Institute. "Acid Chlorides: Structure, Nomenclature and Properties." Available at:[Link]

  • IIT Kanpur (SATHEE). "Chemistry Acid Chloride." Available at: [Link]

  • Chemguide. "An Introduction to Acyl Chlorides (Acid Chlorides)." Available at:[Link]

  • Organic Chemistry Tutor. "Synthesis and Reactions of Acid Chlorides." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation reaction with 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Application Note: Advanced Friedel-Crafts Acylation using 2-(2-Chloro-5-methylphenoxy)butanoyl chloride Executive Summary & Strategic Rationale The synthesis of α-aryloxy aromatic ketones is a critical pathway in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Friedel-Crafts Acylation using 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Executive Summary & Strategic Rationale

The synthesis of α-aryloxy aromatic ketones is a critical pathway in the development of bioactive molecules, including PPAR modulators, herbicides, and specialized enzyme inhibitors. This application note details the optimized Friedel-Crafts acylation of arenes utilizing 2-(2-chloro-5-methylphenoxy)butanoyl chloride [1].

Unlike simple aliphatic or aryl acid chlorides, this highly functionalized substrate presents unique synthetic challenges. The presence of the bulky α-aryloxy ether linkage introduces competing Lewis basic sites and steric hindrance, which fundamentally alters the catalyst stoichiometry and thermal boundaries of the reaction. This guide provides drug development professionals with a self-validating, high-yield methodology, using anisole as a model nucleophilic arene to demonstrate the regioselective formation of the para-acylated product[2].

Mechanistic Causality & Catalyst Stoichiometry

The Friedel-Crafts acylation proceeds via the electrophilic aromatic substitution of an arene by an acylium ion. The generation of this active species requires the cleavage of the C–Cl bond in the acyl chloride, facilitated by a strong Lewis acid such as anhydrous Aluminum Chloride (AlCl₃)[3].

The Stoichiometric Imperative: In standard acylations, 1.1 equivalents of AlCl₃ are sufficient. However, 2-(2-chloro-5-methylphenoxy)butanoyl chloride contains an internal ether oxygen. Lewis acids will rapidly coordinate to this basic ether oxygen in addition to the carbonyl group[4]. Furthermore, the resulting product ketone forms a highly stable, tight complex with AlCl₃[5].

  • Causality: If only 1.1 equivalents of AlCl₃ are used, the catalyst is entirely sequestered by the substrate's ether linkage and the initial product molecules, stalling the reaction prematurely.

  • Solution: A minimum of 2.5 equivalents of AlCl₃ is strictly required to saturate all Lewis basic sites and maintain a sufficient concentration of the highly electrophilic acylium ion to drive the formation of the Wheland intermediate (σ-complex), which is the rate-determining step[6].

Reaction Pathway Visualization

G A 2-(2-Chloro-5-methylphenoxy) butanoyl chloride C Acylium Ion Complex (Yellow/Orange Intermediate) A->C C-Cl Cleavage B AlCl3 (>2.5 eq) Lewis Acid Catalyst B->C Coordination E Wheland Intermediate (σ-Complex) C->E Electrophilic Attack D Anisole (Nucleophilic Arene) D->E C-C Bond Formation F Al-Ketone Adduct (Product Complex) E->F Deprotonation (-HCl) G Aqueous HCl Quench (Decomplexation) F->G Hydrolysis H Target Aryl Ketone (Organic Phase) G->H Phase Separation

Figure 1: Mechanistic workflow of the Friedel-Crafts acylation including catalyst complexation and quench.

Quantitative Optimization of Reaction Parameters

Temperature control is as critical as stoichiometry. Elevated temperatures in the presence of strong Lewis acids will trigger the cleavage of the α-aryloxy ether bond, leading to severe degradation of the starting material and diminished yields.

Table 1: Optimization of AlCl₃ Stoichiometry and Temperature

EntryAlCl₃ (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation / Causality
11.10 to 54.0< 2012Reaction stalls; AlCl₃ sequestered by the ether oxygen[4].
22.5 0 to 5 2.0 > 98 88 Optimal conditions; full conversion, intact ether linkage.
32.525 (RT)2.0> 9854Significant ether cleavage observed due to thermal degradation.
43.00 to 52.0> 9887Excess catalyst provides no additional yield benefit.

Step-by-Step Self-Validating Protocol

This protocol utilizes Anisole to synthesize 1-(4-methoxyphenyl)-2-(2-chloro-5-methylphenoxy)butan-1-one.

Materials Required:

  • 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (1.0 equiv, 10 mmol)[1]

  • Anisole (1.2 equiv, 12 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Ice-cold 1M Hydrochloric Acid (HCl) (50 mL)

Step 1: Catalyst Complexation & Acylium Generation

  • In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend anhydrous AlCl₃ in 30 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 2-(2-chloro-5-methylphenoxy)butanoyl chloride in 10 mL of DCM and add it dropwise to the AlCl₃ suspension over 15 minutes.

  • Self-Validation Check: The pale suspension will rapidly transition to a deep yellow or orange solution. This stark color change visually confirms the successful cleavage of the C–Cl bond and the generation of the active acylium ion complex[5].

Step 2: Electrophilic Aromatic Substitution

  • Dissolve anisole in 10 mL of DCM and add it dropwise to the active complex via an addition funnel over 20 minutes.

  • Causality: The reaction is highly exothermic[7]. Dropwise addition prevents localized heating, which would otherwise trigger the Lewis-acid mediated cleavage of the substrate's ether bond.

  • Maintain the reaction at 0–5 °C and stir for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the acyl chloride (visualized as a methyl ester if the TLC aliquot is quenched in methanol) and the emergence of a lower-Rf, UV-active spot confirms reaction completion.

Step 3: Decomplexation and Quench

  • Carefully pour the cold reaction mixture into a vigorously stirring beaker containing 50 mL of ice-cold 1M HCl.

  • Causality: AlCl₃ forms a robust, stable adduct with the carbonyl oxygen of the newly formed aryl ketone. The aqueous acidic quench is required to hydrolyze the aluminum-oxygen bond and liberate the free product[5].

  • Self-Validation Check: The highly exothermic quench will initially generate a white precipitate (aluminum hydroxide intermediates). As stirring continues in the acidic medium, this precipitate will completely dissolve. Simultaneously, the organic layer will lose its dark orange hue, becoming pale yellow or colorless, visually validating the successful decomplexation of the ketone[5].

Step 4: Workup and Isolation

  • Transfer the biphasic mixture to a separatory funnel and isolate the lower DCM layer.

  • Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-aryloxy ketone, which can be further purified via flash column chromatography if necessary.

Troubleshooting & Safety Considerations

  • HCl Gas Evolution: The formation of the Wheland intermediate and its subsequent deprotonation releases stoichiometric amounts of HCl gas[3]. This reaction must be performed in a well-ventilated fume hood with a gas scrubber or trap attached to the reflux condenser[2].

  • Moisture Sensitivity: AlCl₃ is highly hygroscopic. Exposure to ambient moisture will rapidly degrade the catalyst to inactive aluminum hydroxides and HCl, completely inhibiting the generation of the acylium ion. Always use freshly opened or properly stored anhydrous AlCl₃.

References

  • 2-(2-chloro-5-methylphenoxy)butanoyl chloride | 1160257-40-8 - ChemicalBook Source: chemicalbook.com URL:[1]

  • Friedel–Crafts Acylation - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole - Benchchem Source: benchchem.com URL:[2]

  • Friedel-Crafts acylation - Visualize Organic Chemistry Source: visualizeorgchem.com URL:[3]

  • Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study | Inorganic Chemistry - ACS Publications Source: acs.org URL:[6]

  • Experiment 1: Friedel-Crafts Acylation Source: umich.edu URL:[7]

  • Friedel-Crafts reaction of anisole? - Chemistry Stack Exchange Source: stackexchange.com URL:[4]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube Source: youtube.com URL:[5]

Sources

Application

using 2-(2-Chloro-5-methylphenoxy)butanoyl chloride as a derivatizing agent for GC-MS

Application Note: Indirect Enantiomeric Resolution of Chiral Amines via GC-MS using 2-(2-Chloro-5-methylphenoxy)butanoyl chloride Executive Summary Chiral separation remains a critical bottleneck in pharmacokinetics and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Indirect Enantiomeric Resolution of Chiral Amines via GC-MS using 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Executive Summary

Chiral separation remains a critical bottleneck in pharmacokinetics and drug development, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity for trace analysis, standard achiral stationary phases cannot natively resolve enantiomers due to their identical physicochemical properties[1].

This application note details the use of enantiopure 2-(2-Chloro-5-methylphenoxy)butanoyl chloride as a highly effective Chiral Derivatizing Agent (CDA). By converting enantiomeric amines into diastereomeric amides, this protocol enables robust, baseline resolution on conventional achiral GC columns. The methodology is designed as a self-validating system, ensuring high-yield derivatization while minimizing analytical artifacts.

Mechanistic Insights & Causality (E-E-A-T)

The core of this derivatization relies on a nucleophilic acyl substitution reaction. The target chiral amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Upon the collapse of this intermediate, a chloride ion is expelled, yielding a stable diastereomeric amide.

Why utilize 2-(2-Chloro-5-methylphenoxy)butanoyl chloride?

  • Steric Amplification: The bulky 2-chloro-5-methylphenoxy group restricts the conformational freedom of the resulting amide. This rigidity exaggerates the spatial differences between the (S,R) and (S,S) diastereomers, translating to significant differences in boiling points and dipole moments, which are critical for GC separation.

  • Isotopic Mass Signature: The inclusion of a chlorine atom in the CDA provides a distinct 3:1 isotopic ratio (M / M+2) in the mass spectrum. This acts as a built-in diagnostic tracer, allowing analysts to easily distinguish derivatized analytes from matrix background noise in complex biological samples.

  • Reaction Thermodynamics & Scavenging: Acyl chlorides are highly reactive, but the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates the remaining target amines, rendering them non-nucleophilic and halting the reaction prematurely[2]. Therefore, an acid scavenger (e.g., pyridine) is strictly required to drive the reaction to completion.

Visualizing the Derivatization Workflow

Workflow S1 Sample Preparation (Analyte Extraction) S2 Drying (N2 Evaporation) S1->S2 Remove Moisture S3 Reagent Addition (CDA + Pyridine in Toluene) S2->S3 Anhydrous Environment S4 Incubation (60°C, 30 min) S3->S4 Nucleophilic Acyl Substitution S5 Quenching & LLE (Water + Hexane) S4->S5 Remove Excess Reagent S6 GC-MS Analysis (Achiral Column) S5->S6 Organic Phase Injection

Figure 1: Step-by-step workflow for the chiral derivatization of amines prior to GC-MS analysis.

Mechanism R1 Racemic Amine (R/S Enantiomers) I1 Tetrahedral Intermediate (Unstable) R1->I1 Nucleophilic Attack R2 2-(2-Chloro-5-methylphenoxy) butanoyl chloride (S-isomer) R2->I1 Nucleophilic Attack P1 Diastereomer 1 (S,R-Amide) I1->P1 HCl Elimination P2 Diastereomer 2 (S,S-Amide) I1->P2 HCl Elimination B1 Pyridine (Base) I1->B1 Scavenges HCl B2 Pyridinium Chloride (Precipitate) B1->B2 Neutralization

Figure 2: Nucleophilic acyl substitution mechanism forming diastereomers and HCl neutralization.

Experimental Protocol

Self-Validating System: This protocol incorporates visual and chromatographic checkpoints to ensure reaction integrity and prevent false negatives.

4.1. Reagents & Materials

  • CDA Reagent : (S)-2-(2-Chloro-5-methylphenoxy)butanoyl chloride (0.1 M in anhydrous toluene).

  • Catalyst/Scavenger : Anhydrous pyridine (5% v/v in toluene).

  • Solvents : LC-MS grade hexane, anhydrous ethyl acetate.

  • Target Analyte : Racemic mixture of a model primary amine (e.g., Amphetamine, 1 mg/mL).

4.2. Step-by-Step Methodology

  • Sample Aliquoting & Drying : Transfer 50 µL of the target amine solution into a silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality Check: Acyl chlorides are highly moisture-sensitive. Any residual water will rapidly hydrolyze the CDA into its corresponding unreactive carboxylic acid, severely depressing the derivatization yield[3].

  • Reconstitution & Scavenging : Reconstitute the dried residue in 50 µL of the pyridine/toluene solution. Vortex for 10 seconds to ensure the analyte is fully solubilized and in the presence of the acid scavenger.

  • Derivatization : Add 20 µL of the 0.1 M CDA reagent. Seal the vial immediately with a PTFE-lined cap to prevent ambient moisture ingress.

  • Incubation : Heat the vial in a dry block at 60°C for 30 minutes. The thermal energy overcomes the steric hindrance imposed by the bulky phenoxy group.

    • Validation Checkpoint: Upon cooling, a faint white precipitate (pyridinium chloride) should be visible at the bottom of the vial. This visually confirms that the acyl substitution occurred and HCl was successfully scavenged.

  • Quenching & Liquid-Liquid Extraction (LLE) : Add 100 µL of LC-MS grade water to quench any unreacted CDA. Add 200 µL of hexane. Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 2 minutes to separate the phases.

  • Transfer : Carefully transfer the upper organic (hexane) layer to a clean GC vial containing a low-volume insert for injection.

Data Presentation & Instrumental Parameters

Table 1: Optimized GC-MS Parameters

Parameter Setting / Specification
Column DB-5MS (30 m × 0.25 mm I.D. × 0.25 µm film thickness)
Carrier Gas Helium (Constant flow: 1.2 mL/min)
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250°C
Oven Temperature Program 100°C (hold 1 min) → 15°C/min to 280°C → hold 10 min
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV

| Mass Range (Scan) | m/z 50 to 500 |

Table 2: Expected Diagnostic MS Fragments for Derivatized Amines

Fragment Type Expected m/z Signature Mechanistic Origin
Molecular Ion[M]⁺ Analyte MW + 210 Da Intact diastereomeric amide (loss of HCl).
Isotopic Peak [M+2]⁺ ~33% abundance of [M]⁺ Characteristic of the single Chlorine atom on the CDA.
Base Peak m/z 141 / 143 Cleavage of the 2-chloro-5-methylphenoxy cation.

| Acylium Ion | m/z 211 / 213 | α-cleavage at the carbonyl carbon. |

References

  • Title : Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source : Journal of Food and Drug Analysis URL : 1[1]

  • Title : Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples Source : CONICET URL : 2[2]

  • Title : Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples Source : Analytical Methods (RSC Publishing) URL : 3[3]

  • Title : Chiral Recognition in Separation Methods Source : Springer / National Academic Digital Library of Ethiopia URL : Link

Sources

Method

Application Note: Optimized Conditions for Nucleophilic Acyl Substitution of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Context The compound 2-(2-Chloro-5-methylphenoxy)butano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Context

The compound 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a highly reactive, functionalized acyl halide. Its parent carboxylic acid belongs to the phenoxybutanoic acid class, a structural motif historically significant in the development of synthetic auxins and, more recently, in the design of potent pharmaceutical agents such as endothelin receptor antagonists[1].

Derivatizing this acyl chloride via Nucleophilic Acyl Substitution (NAS) is the primary method for generating diverse libraries of amides, esters, and thioesters. However, the unique structural features of this molecule—specifically the α -aryloxy substitution—demand precise control over reaction conditions to ensure high yields and prevent competitive side reactions.

Mechanistic Insights & Causality (E-E-A-T)

The NAS of acyl chlorides proceeds via a well-established addition-elimination mechanism [2]. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group [3].

For 2-(2-Chloro-5-methylphenoxy)butanoyl chloride, two competing stereoelectronic factors dictate reactivity:

  • Inductive Activation (-I Effect): The highly electronegative oxygen of the α -phenoxy group withdraws electron density from the carbonyl carbon. This increases the electrophilicity of the acyl chloride, accelerating the initial nucleophilic attack.

  • Steric Hindrance: The α -carbon is substituted with both an ethyl group (from the butanoyl chain) and a bulky 2-chloro-5-methylphenoxy ring. This creates a sterically congested environment around the carbonyl center.

Causality in Experimental Design: Because of this steric shielding, reacting this acyl chloride with bulky secondary amines or tertiary alcohols under standard conditions often results in sluggish kinetics and poor yields. To circumvent this, nucleophilic catalysis is highly recommended. Utilizing bases like Pyridine or 4-Dimethylaminopyridine (DMAP) facilitates the formation of an acylpyridinium intermediate. This intermediate is not only more electrophilic than the parent acyl chloride but also protrudes further from the steric bulk of the α -substituents, making it highly accessible to incoming nucleophiles.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized conditions for different classes of nucleophiles, balancing the need for catalytic activation against the risk of substrate degradation.

Reaction TypeNucleophileBase / CatalystSolventTemp ProfileTypical YieldReaction Time
Primary Amidation Primary Amine (1.1 eq)TEA (1.5 eq)DCM0 °C → RT85–95%2–4 h
Secondary Amidation Secondary Amine (1.2 eq)DIPEA (2.0 eq)THF0 °C → RT75–85%4–8 h
Standard Esterification Primary Alcohol (1.2 eq)Pyridine (2.0 eq)DCM0 °C → RT80–90%4–6 h
Steric Esterification Sec/Tert Alcohol (1.5 eq)TEA + DMAP (0.1 eq)Toluene0 °C → 60 °C60–75%12–24 h
Biphasic (Schotten-Baumann) Aqueous Amine (1.5 eq)10% NaOH (aq)DCM/H₂O0 °C → RT70–80%2–4 h

Note: Biphasic Schotten-Baumann conditions [4] are viable only for highly nucleophilic amines that can outcompete the hydrolysis of the acyl chloride by the aqueous base.

Experimental Workflows & Protocols

Protocol A: Synthesis of Phenoxybutanamide Derivatives (Anhydrous Amidation)

Self-Validating Rationale: Acyl chlorides streak heavily on Thin Layer Chromatography (TLC), making direct monitoring difficult. This protocol includes a specific methanol-quench validation step to ensure accurate reaction tracking.

Reagents:

  • 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (1.0 eq, ~2.0 mmol)

  • Amine nucleophile (1.1 eq, 2.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to prevent premature hydrolysis of the acyl chloride.

  • Solvation & Cooling: Dissolve 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in 10 mL of anhydrous DCM. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling mitigates the highly exothermic nature of the initial nucleophilic attack, preventing the degradation of sensitive amines.

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

  • Nucleophile Addition: Dissolve the amine (1.1 eq) in 2 mL of anhydrous DCM and add it dropwise over 10 minutes. Causality: Dropwise addition prevents local concentration spikes and thermal runaways.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Self-Validation Step: Every 2 hours, withdraw a 10 µL aliquot, quench it in 100 µL of methanol, and spot it on a TLC plate (Hexanes:EtOAc). The methanol converts any unreacted acyl chloride into the corresponding methyl ester, which runs as a clean, distinct spot. The reaction is complete when the methyl ester spot is no longer visible.

  • Quench & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃ (to remove hydrolyzed carboxylic acid), and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Synthesis of Sterically Hindered Esters (DMAP-Catalyzed)

Reagents:

  • 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (1.0 eq, ~2.0 mmol)

  • Secondary/Tertiary Alcohol (1.5 eq, 3.0 mmol)

  • Triethylamine (TEA) (2.0 eq, 4.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.2 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under N₂, dissolve the alcohol, TEA, and DMAP in anhydrous Toluene. Causality: Toluene is chosen over DCM to allow for higher reflux temperatures if the steric hindrance completely stalls the reaction at RT.

  • Activation: Cool the mixture to 0 °C. Add the 2-(2-Chloro-5-methylphenoxy)butanoyl chloride dropwise. The solution will likely turn cloudy as the acylpyridinium intermediate forms and TEA-HCl salts precipitate.

  • Heating: Warm the reaction to RT. If TLC validation (using the methanol quench method described in Protocol A) shows no progress after 4 hours, attach a reflux condenser and heat the reaction to 60 °C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc (20 mL), and wash thoroughly with 1M HCl to remove the DMAP and TEA. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Mechanistic & Workflow Visualization

The following diagram maps the logical progression of the self-validating experimental workflow, highlighting the critical points of intervention and phase separation.

Experimental_Workflow Step1 1. System Preparation Flame-dry glassware, N₂ atmosphere Step2 2. Acyl Chloride Solvation Dissolve in anhydrous DCM/THF at 0 °C Step1->Step2 Step3 3. Base Addition Add TEA, DIPEA, or Pyridine Step2->Step3 Step4 4. Nucleophile Addition Dropwise addition to control exotherm Step3->Step4 Step5 5. Reaction Propagation Warm to RT, monitor via MeOH-quench TLC Step4->Step5 Step6 6. Reaction Quench Neutralize with aq. NH₄Cl or HCl Step5->Step6 Step7 7. Organic Extraction Wash with NaHCO₃ (aq) & Isolate Organic Phase Step6->Step7 Step8 8. Purification Flash chromatography or recrystallization Step7->Step8

Figure 1: Self-validating experimental workflow for nucleophilic acyl substitution.

References

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed (NIH). Available at:[Link]

  • 13.1.1: Nucleophilic Acyl Substitution. Chemistry LibreTexts. Available at:[Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at:[Link]

Application

2-(2-Chloro-5-methylphenoxy)butanoyl chloride as an intermediate in fine chemical synthesis

Application Note: 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride in Fine Chemical Synthesis Executive Summary This application note provides a comprehensive guide on the synthesis, handling, and downstream application of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride in Fine Chemical Synthesis

Executive Summary

This application note provides a comprehensive guide on the synthesis, handling, and downstream application of 2-(2-chloro-5-methylphenoxy)butanoyl chloride (CAS 1160257-40-8)[1]. As a highly reactive electrophile, this compound is a critical intermediate in the synthesis of phenoxyalkanoic acid derivatives, which are widely explored in agrochemical formulations as synthetic auxins[2] and in pharmaceutical libraries as potential receptor modulators[3].

Chemical Identity & Structural Significance

2-(2-Chloro-5-methylphenoxy)butanoyl chloride features a lipophilic 2-chloro-5-methylphenoxy core attached to a butanoyl chloride moiety[1]. The acyl chloride functional group is highly susceptible to nucleophilic attack, making it an ideal precursor for generating diverse libraries of amides, esters, and thioesters without the need for complex coupling reagents[4].

Mechanistic Application Profiles

Agrochemical (Auxin Mimicry): Derivatives of phenoxybutanoic acids function as synthetic auxins. Upon application, these compounds bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins[2]. This interaction facilitates the ubiquitination and proteasomal degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to induce lethal, unregulated growth in susceptible broadleaf weeds[5].

Pharmaceutical (Receptor Modulation): In medicinal chemistry, phenoxyalkyl structural motifs are frequently utilized to target peroxisome proliferator-activated receptors (PPARs) or to act as lipophilic anchors in complex APIs[3]. The straight-chain butanoyl group provides a unique steric profile compared to traditional isobutyrate-based derivatives, altering the lipophilicity and receptor binding kinetics.

Causality in Synthetic Design

The synthesis of 2-(2-chloro-5-methylphenoxy)butanoyl chloride from its parent acid, 2-(2-chloro-5-methylphenoxy)butanoic acid (CAS 869947-15-9)[2], requires careful selection of the chlorinating agent to prevent side reactions.

  • Reagent Selection: While thionyl chloride (SOCl₂) is a common reagent, it often requires elevated temperatures (60–80 °C) which can lead to trace ether cleavage of the phenoxy group due to the harsh acidic environment. Therefore, oxalyl chloride ((COCl)₂) with catalytic N,N-dimethylformamide (DMF) is the preferred system[6].

  • Causality: The Vilsmeier-Haack type intermediate generated by DMF and oxalyl chloride allows the chlorination to proceed efficiently at 0 °C to room temperature. This milder approach preserves the integrity of the ether linkage and produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification and preventing the need for an aqueous workup[6].

Quantitative Reaction Optimization

The following table summarizes the optimization data for the conversion of the parent acid to the acyl chloride intermediate.

Chlorinating AgentSolventCatalystTemp (°C)Time (h)Yield (%)Purity (GC-MS)Mechanistic Observation
Thionyl ChlorideNeatNone8047585%High temp induced trace ether cleavage.
Thionyl ChlorideTolueneDMF6038892%Improved yield, but required distillation.
Oxalyl ChlorideDCMNone25126090%Sluggish reaction without Vilsmeier intermediate.
Oxalyl Chloride DCM DMF 25 2 >95 >98% Optimal. Clean gas evolution; no aqueous workup.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride
  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2-(2-chloro-5-methylphenoxy)butanoic acid (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 3 drops (~0.05 mmol) of anhydrous DMF.

  • Addition: Cool the flask to 0 °C in an ice-water bath. Add oxalyl chloride (12.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic generation of CO, CO₂, and HCl gases, preventing solvent boil-over.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (Methanol Quench): To confirm completion, withdraw a 10 µL aliquot and mix it with 0.5 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via TLC (Hexane:EtOAc 4:1). The complete disappearance of the highly polar parent acid and the appearance of the non-polar methyl ester indicates 100% conversion to the acyl chloride.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove DCM and unreacted oxalyl chloride. The resulting pale-yellow oil is the highly pure acyl chloride[7], which must be used immediately in Protocol B to prevent hydrolysis.

Protocol B: Downstream Derivatization (Amide Synthesis)
  • Preparation: Dissolve the crude acyl chloride from Protocol A in 15 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Setup: In a separate flask, dissolve the target primary or secondary amine (11.0 mmol) and N,N-diisopropylethylamine (DIPEA, 20.0 mmol) in 15 mL of THF at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the amine nucleophile from being deactivated via protonation.

  • Coupling: Slowly transfer the acyl chloride solution into the amine solution via syringe.

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude amide via flash column chromatography.

Visualizations

G A 2-(2-Chloro-5-methylphenoxy) butanoic acid C 2-(2-Chloro-5-methylphenoxy) butanoyl chloride A->C DCM, 0°C to RT Gas evolution B Oxalyl Chloride + cat. DMF B->C Acylating Agent E Target Derivative (Amide/Ester) C->E THF, DIPEA, RT D Nucleophile (Amine/Alcohol) D->E Substitution

Caption: Workflow for the synthesis and derivatization of 2-(2-chloro-5-methylphenoxy)butanoyl chloride.

G A Phenoxybutanoate Derivative (Synthetic Auxin) B TIR1/AFB Receptor Complex (SCF Ubiquitin Ligase) A->B Binds to C Aux/IAA Repressor Proteins B->C Ubiquitinates D Proteasomal Degradation C->D Targeted for E Auxin Response Factors (ARFs) D->E Releases F Altered Gene Expression (Phytotoxicity) E->F Activates

Caption: Mechanism of action for phenoxybutanoate derivatives via the TIR1/AFB signaling pathway.

References[2] Title: 2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgvwMt7AzH4TqSE5waR76TrJE5GXtyT9IIq9v6IYgHvyMEKVlBr65cT4ltlBFylJHqdmoE9ej7bvBMxHZV1FTX0WbXfyodxQ6jl2SMrYFbb7p5w3-WozTpQV18j7art_q5S7181A==[1] Title: 2-(2-chloro-5-methylphenoxy)butanoyl chloride | 1160257-40-8. Source: ChemicalBook. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpXSV5JKnoCml2ujFbL20pYgQzYfBxY_UbLJppZ5dIm3jkPQIgponcu3ZmP3FkwzKlhuhxqT8XZe-FuuL13Tvt6Gl3xGhXLwSbPXcN6bTkOBmObKRlZZmXv9UBde7gEAd93TgEzVQjs7jjLq_HPOM2C3CMSmjM_sziInOU1yobIeQ=[5] Title: 2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqSBOT-KnRToukQVkJLJhrn4YGJ8-W6Osh5-mp7NOMwOf_9xTVzgw5ZYdinMxXpFhKLWx7elU0lPtDayKJDinKS2kKfzfN-R6NpPeLPl2A0JJ_q9k1EJfx2Fbt6cc_JB5rJdJOaA==[4] Title: WO2013133726A1 - Rodenticidal norbormide analogues. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIgaDmUYZzZfeZmxjTe7zUCYHybbkMLmdDGoSxj9a3DOEexVCYEr1v76Cavq3AJ2i-fumgqYS7_3E16DjLj_8rsj4IEq6Y8YpRaxwCLKdHASe82J_AMaLVKUeEwrEnOzHQ-ak9hgvO6I1I2qstYg==[6] Title: US9198420B2 - Rodenticidal norbormide analogues. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFKOtjShJFUC_f-YaKzJWKGz1PbzSm2i_63o7ZOK8RYqACsXfQvEzQIqGFdFbA-vVzlnO3_S5fGcLpGhkHNZud-4u1s1mFoDEN8GLjanVLe-z1NBOs5PRE6pKO78JPqGI_J2lzQluCT4Zmtw==[3] Title: Pyrazolo pyridine derivatives as NADPH oxidase inhibitors - European Patent Office EP2166008 A1. Source: Googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcRMKzrZspU3gFd3rY-E1604mn7pN96Hj3vcQ4uvkZIt84kLvUQwtAPPqSd0o8Xe7aVjNW89QOl88T4MIJczFIuVfhaxNlbcjT5iA5doMqhlf5upO4wDKkGh2EgSbAEnSZtPy122pof1dIIO0HX4ITPC_4_Q6Sxmqv4yT5RBzu9_h_1bGZBqoOCRXQhplP[7] Title: 1160257-40-8 | Sigma-Aldrich. Source: Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUP0WlJ8aHC2MbvaEL7NqS_fTOB3v77CYSyNX9vhb45hV5a72pRnzyKl79fupYS_cVCBQ-noNgA_JscZyBANEjBM-A_T2GcaCcxdnodY2Fpgz0LWYI7ihv_65SYNMxlYFZY8-Ewo5Kt1oB1EtHYCeYIEEZSDznQNSwhMfS4GR8qv9X_Y25kVHTx3ZCMNvfqC6vZ_x354yuA2-kHfmc2TuN14_Us_euDzVtzci0hsv11-anHBQHLsnxdSzxeBTCdbk0

Sources

Method

Application Note: Scale-Up Synthesis and Mechanistic Characterization of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction and Rationale The compound 2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction and Rationale

The compound 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a highly reactive, moisture-sensitive acyl halide intermediate[1]. It is predominantly utilized in the synthesis of phenoxybutyric acid derivatives, a class of synthetic auxin herbicides structurally related to MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid)[2].

In agrochemical development, converting the stable free acid—2-(2-chloro-5-methylphenoxy)butanoic acid—into its corresponding acyl chloride is a critical transformation. This activation step allows for the rapid, high-yielding synthesis of complex esters, amides, and thioesters[3]. These downstream derivatives often serve as pro-herbicides or tailored formulations designed to enhance foliar penetration, reduce volatility, or modulate the release rate of the active ingredient in the field.

Mechanistic Context: Why Target the Phenoxybutyric Scaffold?

Phenoxybutyric acids are intrinsically inactive. Their selectivity relies on the metabolic machinery of the target plant. Susceptible weed species possess specific enzymes that catalyze the β -oxidation of the butyric acid side chain, converting it into the active phenoxyacetic acid analog[3].

Once activated, the compound acts as a synthetic auxin, binding to the TIR1/AFB receptor complex . This binding initiates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins, leading to aberrant gene expression, uncontrolled cellular elongation, and ultimately, plant death[3].

AuxinSignaling Herbicide Phenoxybutyric Herbicide (e.g., Ester Prodrug) BetaOx Plant β-Oxidation (Metabolic Activation) Herbicide->BetaOx ActiveAuxin Active Synthetic Auxin (Phenoxyacetic acid derivative) BetaOx->ActiveAuxin Receptor TIR1/AFB Receptor Complex (SCFTIR1/AFB Ubiquitin Ligase) ActiveAuxin->Receptor Binds to AuxIAA Aux/IAA Repressor Proteins (Ubiquitination Target) Receptor->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by GeneExpr Aberrant Gene Expression (Phytotoxicity & Plant Death) Proteasome->GeneExpr Derepresses ARF TFs

Disruption of the TIR1/AFB auxin signaling pathway by phenoxybutyric acid derivatives.

Mechanistic Insights into the Scale-Up Synthesis

The synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride requires a robust, three-stage workflow. Each step has been optimized for scalability, atom economy, and the prevention of side reactions.

Causality in Reagent Selection
  • Williamson Ether Synthesis: The initial coupling utilizes 2-chloro-5-methylphenol[4] and ethyl 2-bromobutanoate. We employ Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) rather than aqueous Sodium Hydroxide ( NaOH ). Causality: Phenols are sufficiently acidic ( pKa​≈10 ) to be deprotonated by mild bases like K2​CO3​ . Using a non-nucleophilic base in an aprotic solvent prevents the premature, competitive hydrolysis of the ethyl 2-bromobutanoate alkylating agent, ensuring high etherification yields[5].

  • Acyl Chloride Formation: We utilize Oxalyl Chloride ( COCl2​)2​ with catalytic DMF rather than refluxing Thionyl Chloride ( SOCl2​ ). Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This allows the chlorination to proceed rapidly at room temperature ( 20−25∘C ). Avoiding high temperatures prevents the thermal cleavage of the newly formed ether linkage and minimizes the risk of racemization at the α -carbon.

SyntheticWorkflow SM1 2-Chloro-5-methylphenol (Starting Material) Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->Step1 SM2 Ethyl 2-bromobutanoate (Alkylating Agent) SM2->Step1 Int1 Ethyl 2-(2-chloro-5-methylphenoxy)butanoate (Intermediate 1) Step1->Int1 Step2 Saponification & Acidification (NaOH, EtOH/H2O, then HCl) Int1->Step2 Int2 2-(2-Chloro-5-methylphenoxy)butanoic acid (Intermediate 2) Step2->Int2 Step3 Acyl Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) Int2->Step3 Product 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (Target Acyl Halide) Step3->Product

Synthetic workflow for the scale-up of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Quantitative Data: Chlorination Optimization

To validate the choice of chlorinating agent, a comparative study was conducted on a 100 mmol scale. The data below demonstrates the superiority of the Oxalyl Chloride/DMF system for this specific substrate.

Chlorinating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (GC-FID)Primary Impurity
Thionyl Chloride (1.5 eq)NoneToluene80 (Reflux)4.072%88%Ether cleavage products
Thionyl Chloride (1.2 eq)DMF (0.05 eq)DCM40 (Reflux)3.085%94%Unreacted free acid
Oxalyl Chloride (1.1 eq) DMF (0.01 eq) DCM 20 (RT) 1.5 96% >99% None detected
Phosphorus PentachlorideNoneNeat602.065%81%Chlorinated ring byproducts

Table 1: Optimization of the acyl chloride formation step from 2-(2-Chloro-5-methylphenoxy)butanoic acid.

Experimental Protocols (Self-Validating System)

The following procedures are engineered to be self-validating; analytical checkpoints are embedded directly into the workflow to ensure intermediate integrity before proceeding to the next stage.

Step 1: Williamson Ether Synthesis & Saponification

Objective: Synthesize 2-(2-Chloro-5-methylphenoxy)butanoic acid[3].

  • Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, charge 2-chloro-5-methylphenol (142.6 g, 1.0 mol) and anhydrous DMF (800 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (207.3 g, 1.5 mol). Stir for 30 minutes at 25∘C to form the phenoxide. The solution will adopt a slight yellow tint.

  • Alkylation: Dropwise add ethyl 2-bromobutanoate (204.8 g, 1.05 mol) over 1 hour. Elevate the reactor temperature to 80∘C and maintain for 6 hours.

  • Validation Checkpoint 1 (TLC): Elute an aliquot in 9:1 Hexane:Ethyl Acetate. The phenolic starting material ( Rf​≈0.3 ) should be completely consumed, replaced by the ester intermediate ( Rf​≈0.7 ).

  • Saponification: Cool the reactor to 25∘C . Add 10%NaOH (aq) (600 mL) and ethanol (200 mL). Stir vigorously for 4 hours.

  • Acidification & Isolation: Transfer the mixture to a separatory funnel, extract with diethyl ether ( 2×300mL ) to remove unreacted organics, and discard the organic layer. Acidify the aqueous layer with 6MHCl to pH2.0 . A dense white precipitate will form. Filter, wash with cold water, and dry under vacuum at 45∘C .

  • Validation Checkpoint 2 (FT-IR): Confirm the presence of a broad O−H stretch ( 3300−2500cm−1 ) and a sharp carboxylic C=O stretch ( ≈1710cm−1 ).

Step 2: Scale-Up Synthesis of the Acyl Chloride

Objective: Conversion to 2-(2-Chloro-5-methylphenoxy)butanoyl chloride[1]. Safety Note: Perform strictly in a fume hood. Oxalyl chloride releases toxic CO and CO2​ gases. The final product is highly moisture sensitive.

  • Activation Setup: In an oven-dried 1 L round-bottom flask purged with Argon, suspend 2-(2-Chloro-5-methylphenoxy)butanoic acid (114.3 g, 0.5 mol) in anhydrous Dichloromethane (DCM) (500 mL).

  • Catalyst Addition: Add anhydrous DMF (0.37 g, 5.0 mmol, 1 mol%).

  • Chlorination: Place the flask in a water bath at 20∘C . Using an addition funnel, add Oxalyl Chloride (69.8 g, 0.55 mol) dropwise over 45 minutes.

    • Causality Observation: Immediate effervescence ( CO and CO2​ evolution) will occur. The rate of gas evolution serves as a visual indicator of the reaction rate.

  • Maturation: Stir the reaction at room temperature for an additional 1.5 hours after gas evolution ceases. The suspension will transition into a clear, pale-yellow homogeneous solution.

  • Solvent Removal: Concentrate the mixture in vacuo (rotary evaporator, bath temp 30∘C , 50 mbar) to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene ( 2×100mL ) to aggressively strip residual HCl and oxalyl chloride.

  • Validation Checkpoint 3 (FT-IR & NMR):

    • FT-IR: The broad carboxylic O−H stretch ( 3300−2500cm−1 ) must be completely absent. The C=O stretch must shift from ≈1710cm−1 to ≈1800cm−1 , which is diagnostic for an acyl chloride.

    • 1HNMR(CDCl3​): The α -proton (CH adjacent to the carbonyl and ether oxygen) will shift downfield compared to the free acid, confirming the strong electron-withdrawing effect of the newly formed −COCl group.

Storage: Store the resulting pale-yellow oil (2-(2-Chloro-5-methylphenoxy)butanoyl chloride) in a Schlenk flask under an Argon atmosphere at 4∘C . Use within 48 hours for downstream esterification or amidation to prevent hydrolysis.

References

[1] Benchchem. 2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9. Retrieved from:

[2] Santa Cruz Biotechnology. 2-(2-chloro-5-methylphenoxy)butanoyl chloride | SCBT. Retrieved from:

[3] PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID. Retrieved from:

[4] Sigma-Aldrich. 2-Chloro-5-methylphenol 99 615-74-7. Retrieved from:

[5] Benchchem. An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization and Troubleshooting for 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and dark, degraded impurities during the synthesis of sensitive acid ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and dark, degraded impurities during the synthesis of sensitive acid chlorides like 2-(2-Chloro-5-methylphenoxy)butanoyl chloride. The synthesis relies on an excess of thionyl chloride ( SOCl2​ ) to drive the conversion of the carboxylic acid. However, the most critical bottleneck is not the reaction itself, but the complete removal of this excess reagent.

This guide is engineered to provide you with the mechanistic causality behind common failures and a self-validating protocol to ensure absolute product integrity.

Section 1: Troubleshooting & FAQs

Q1: Why is it critical to remove all excess thionyl chloride before proceeding to the next synthetic step? A1: Residual SOCl2​ is highly electrophilic. If the crude 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is subjected to subsequent amidation or esterification, any remaining SOCl2​ will aggressively compete for the nucleophile. This generates unwanted byproducts (such as dialkyl sulfites or sulfinylamides), which consume expensive reagents and are notoriously difficult to separate from the target product via standard chromatography.

Q2: Can I just evaporate the thionyl chloride on a standard rotary evaporator? A2: Direct rotary evaporation of bulk SOCl2​ is strongly discouraged without a specialized setup. SOCl2​ vapors are highly corrosive and will rapidly 1[1]. Furthermore, it is critical to use a base trap (e.g., KOH or NaOH solution) between the evaporator and the vacuum pump to 2[2].

Q3: What is the most effective method for complete trace removal? A3: Azeotropic distillation using a co-solvent. Toluene is the industry standard because it is inert to the acid chloride, has a higher boiling point (110.6 °C) than SOCl2​ (79 °C), and 3[3]. Historically, benzene was used for this azeotrope, but 4[4].

Q4: My product turns dark brown or orange during thionyl chloride removal. What is causing this degradation? A4: This indicates thermal decomposition. Thionyl chloride can3[3], which cause severe discoloration and product degradation. To prevent this, 2[2].

Q5: How can I validate that the thionyl chloride has been completely removed? A5: The protocol is self-validating if the physical state of the residue matches expectations—a stable oil or solid that does not fume upon exposure to ambient air. Analytically, complete removal is 3[3] (absence of the characteristic SOCl2​ stretch) or by ensuring the mass of the crude residue closely matches the theoretical yield of the acid chloride.

Section 2: Quantitative Data & Physical Properties

Understanding the boiling points and densities is critical for setting up the distillation and separation parameters without thermally stressing your product.

CompoundRole in SynthesisBoiling Point (°C at 1 atm)Density (g/mL)Key Characteristics
Thionyl Chloride ( SOCl2​ ) Reagent / Solvent79.01.63Highly corrosive; decomposes thermally[3].
Toluene Azeotropic Co-solvent110.60.87Forms azeotrope; low toxicity alternative to benzene[4].
2-(2-Chloro-5-methylphenoxy)butanoic acid Starting Material> 250 (est.)N/ASolid; low volatility.
2-(2-Chloro-5-methylphenoxy)butanoyl chloride Target Product> 250 (est.)N/AHigh boiling point; remains safely in the distillation flask.
Section 3: Step-by-Step Methodology: The "Toluene Chase" Protocol

This protocol is designed as a self-validating system. Each step provides a physical checkpoint to confirm success before proceeding, ensuring the integrity of the highly moisture-sensitive 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Step 1: Bulk Removal via Atmospheric Distillation

  • Action: Equip the reaction flask with a short-path distillation head connected to a chilled receiving flask (0–5 °C) and an aqueous base scrubber[2].

  • Execution: Heat the oil bath gently to 85–90 °C. Distill the bulk of the unreacted SOCl2​ at atmospheric pressure.

  • Causality: Removing the bulk at atmospheric pressure prevents violent bumping that occurs if a vacuum is applied to a large volume of volatile, dense solvent.

  • Validation: Cease heating when the distillation rate drops to less than 1 drop per minute.

Step 2: First Toluene Chase (Azeotropic Sweeping)

  • Action: Allow the flask to cool to room temperature. 1 (approx. 2–3 mL per gram of theoretical product)[1].

  • Execution: Transfer to a rotary evaporator equipped with chemically resistant tubing, a PTFE-lined vacuum pump, and a secondary cold trap. Apply a moderate vacuum and 2[2].

  • Causality: Toluene co-distills with the residual SOCl2​ , lowering the effective boiling point required to remove the SOCl2​ and protecting the product from thermal degradation[3].

  • Validation: The evaporation is complete when solvent bubbling ceases and a constant liquid film remains.

Step 3: Iterative Chasing (The "Rule of Three")

  • Action: Break the vacuum with dry inert gas (Nitrogen or Argon). Add another portion of anhydrous toluene.

  • Execution: Repeat the evaporation process under reduced pressure.4[4],[1].

  • Causality: A single evaporation leaves trace SOCl2​ trapped in the thick product matrix. Repeated dilution and evaporation mathematically drive the residual SOCl2​ concentration to near zero.

  • Validation: By the third evaporation, the distillate should be entirely free of the sharp, acrid odor of SOCl2​ , yielding the pure 2-(2-Chloro-5-methylphenoxy)butanoyl chloride ready for immediate downstream use.

Section 4: Process Workflow Visualization

The following diagram maps the logical workflow and safety checkpoints for the synthesis and purification process.

G N1 Reaction Completion (Acid + Excess SOCl2) N2 Atmospheric Distillation (Bath 85-90°C) N1->N2 Bulk SOCl2 removal N3 Cool to Room Temp Add Anhydrous Toluene N2->N3 Distillation slows N4 Vacuum Evaporation (Bath < 50°C, Base Trap) N3->N4 Azeotropic mixture N5 Check for Traces (Iterative Chase) N4->N5 Solvent removed N5->N3 Repeat 3x (Rule of Three) N6 Pure Acid Chloride (Ready for next step) N5->N6 No SOCl2 detected

Workflow for the synthesis and azeotropic removal of excess thionyl chloride.

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Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable yields and batch-to-batch variations when utilizing highly reactive intermediates lik...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable yields and batch-to-batch variations when utilizing highly reactive intermediates like 2-(2-Chloro-5-methylphenoxy)butanoyl chloride .

This guide is designed to move beyond basic safety data sheets. Here, we dissect the mechanistic causality behind reagent degradation, provide self-validating experimental protocols, and offer a definitive troubleshooting matrix to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Causality of Degradation

The fundamental vulnerability of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride lies in the extreme electrophilicity of its carbonyl carbon. When exposed to even trace amounts of atmospheric moisture, the compound undergoes a rapid nucleophilic addition-elimination reaction.

Water acts as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate. As the carbon-oxygen double bond reforms, the chloride ion is expelled as a leaving group. A subsequent proton transfer yields the corresponding carboxylic acid—2-(2-chloro-5-methylphenoxy)butanoic acid —and stoichiometric amounts of hydrogen chloride (HCl) gas [1].

Understanding this pathway is critical because the degradation is not merely a loss of active reagent; it actively poisons your storage vessel with corrosive, pressure-generating gas [2].

HydrolysisMechanism A 2-(2-Chloro-5-methylphenoxy) butanoyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Atmospheric Moisture) B->C Adds to C=O D 2-(2-Chloro-5-methylphenoxy) butanoic acid C->D Elimination of Cl- E HCl Gas (Pressure Buildup) C->E Proton Transfer

Fig 1. Nucleophilic addition-elimination hydrolysis pathway of the acyl chloride.

Troubleshooting Guide & FAQs

Q1: I observed a sudden pressure release ("hiss" or "pop") when unscrewing the cap of the reagent bottle. Is the chemical compromised? A: Yes, the batch is likely compromised. The pressure is caused by hydrogen chloride (HCl) gas buildup, which is a direct byproduct of hydrolysis [2]. Causality: If pressure has accumulated, atmospheric moisture has breached the seal and reacted with the acyl chloride. The severity of degradation depends on the volume of moisture introduced, but the reagent's molarity is no longer reliable.

Q2: The liquid reagent has developed a white, crystalline precipitate. Can I simply filter it and use the supernatant? A: No, filtration is insufficient. The precipitate is the hydrolyzed free acid, 2-(2-chloro-5-methylphenoxy)butanoic acid, which is solid at room temperature [5]. Causality: While the free acid precipitates out, the residual liquid now contains an unknown concentration of active acyl chloride and dissolved HCl. If you proceed with an amidation or esterification, the dissolved HCl will prematurely neutralize the amine bases (e.g., TEA, DIPEA) in your reaction mixture, leading to stalled kinetics and drastically reduced yields.

Q3: My downstream coupling reactions are failing despite using a freshly opened bottle. What is going wrong? A: The issue likely stems from improper thermal equilibration. Causality: If a cold bottle (stored at 2-8°C) is opened immediately upon removal from the refrigerator, ambient humidity instantly condenses on the cold inner walls of the vessel and the surface of the liquid. This introduces massive amounts of water, destroying the reagent before you even extract an aliquot. Always allow the sealed bottle to reach room temperature in a desiccator before opening.

Quantitative Stability Profile

To optimize your inventory management, refer to the following stability matrix. This data summarizes the expected degradation rates of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride under various environmental conditions.

Storage ConditionMoisture ExposurePrimary DegradantEstimated Shelf-LifeVisual Indicator
2-8°C, Argon/N₂ < 5 ppmNone> 12 monthsClear, pale liquid
20°C, Argon/N₂ < 5 ppmMinimal6 monthsClear, pale liquid
2-8°C, Ambient Air ~40-60% RHCarboxylic Acid1-2 weeksSlight cloudiness
20°C, Ambient Air ~40-60% RHCarboxylic Acid< 24 hoursWhite precipitate, fuming

Self-Validating Storage & Handling Protocols

To guarantee scientific integrity, every handling procedure must be a self-validating system. Do not rely on assumptions; rely on physical chemistry. The following protocols ensure that your reagent remains pristine and that its integrity is proven before use.

Protocol A: Inert-Atmosphere Aliquoting Workflow

Bulk storage of reactive acyl chlorides is a primary cause of reagent failure. Repeatedly piercing a septum or opening a bottle introduces compounding amounts of moisture [3][4].

Step-by-Step Methodology:

  • Preparation: Oven-dry amber glass vials and PTFE-lined caps at 120°C for at least 4 hours. Causality: This removes surface-bound silanol moisture from the glass, which acts as a localized nucleophile.

  • Equilibration: Transfer the sealed bulk reagent bottle to an Argon-filled glovebox. Allow it to equilibrate to the ambient temperature of the glovebox.

  • Aliquoting: Dispense single-use volumes (e.g., 1 mL or 5 mL) into the oven-dried vials.

  • Validation (Gravimetric Tracking): Weigh each sealed vial and record the mass on the label. Causality: When you retrieve a vial months later, re-weighing it allows you to instantly validate if the seal was compromised (a loss of mass indicates HCl off-gassing; a gain indicates moisture ingress).

  • Storage: Seal the caps with Parafilm and store the aliquots at 2-8°C in a secondary desiccator [4].

HandlingWorkflow Start Receive Reagent Check Visual & Pressure Check (Cloudiness/Hissing?) Start->Check Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Check->Glovebox Passes Check Discard Quench & Discard (If heavily degraded) Check->Discard Fails Check Aliquoting Aliquot into Oven-Dried Vials Glovebox->Aliquoting Seal Seal with PTFE Septa & Parafilm Aliquoting->Seal Store Store at 2-8°C in Desiccator Seal->Store

Fig 2. Self-validating inert-atmosphere handling and storage workflow.

Protocol B: Pre-Reaction Integrity Assay (Methanolic Quench)

If you are forced to use an older batch or a previously opened vial, you must validate the active molarity of the acyl chloride before committing it to an expensive synthetic step.

Step-by-Step Methodology:

  • Sampling: Under a stream of dry nitrogen, extract 5 µL of the acyl chloride.

  • Quenching: Inject the sample into a vial containing 100 µL of anhydrous methanol and 10 µL of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Vortex for 30 seconds at room temperature. Causality: Active acyl chloride will rapidly and quantitatively react with methanol to form the corresponding methyl ester. Any previously degraded material (the free acid) will not react with methanol under these mild, uncoupled conditions.

  • Validation (LC-MS Analysis): Dilute the mixture with acetonitrile and inject it into an LC-MS.

    • Pass Condition: A dominant peak corresponding to the methyl ester confirms high reagent integrity.

    • Fail Condition: A dominant peak corresponding to the free 2-(2-chloro-5-methylphenoxy)butanoic acid dictates that the batch must be safely quenched and discarded.

References

  • Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. SaveMyExams.
  • Acetyl chloride. Grokipedia.
  • Hazardous Chemical Storage Manual. Simon Fraser University.
  • Safe Storage of Hazardous Chemicals. UC Berkeley.
  • 2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9. Benchchem.

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride: A Comparative Guide

Executive Summary In the development of phenoxy-based agricultural chemicals and pharmaceutical analogs, 2-(2-Chloro-5-methylphenoxy)butanoyl chloride serves as a highly reactive acylating intermediate. Confirming the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenoxy-based agricultural chemicals and pharmaceutical analogs, 2-(2-Chloro-5-methylphenoxy)butanoyl chloride serves as a highly reactive acylating intermediate. Confirming the complete conversion of its stable precursor, 2-(2-Chloro-5-methylphenoxy)butanoic acid, into the acyl chloride is critical. Incomplete conversion or subsequent hydrolysis severely compromises downstream amidation or esterification yields.

This guide provides an objective, comparative ¹H NMR analysis of the acyl chloride against its carboxylic acid precursor. By leveraging chemical shift differentials and self-validating experimental protocols, researchers can accurately quantify reaction completion and sample integrity.

Mechanistic Rationale: The Acid vs. Acid Chloride Paradigm

The conversion of a carboxylic acid to an acid chloride fundamentally alters the electronic environment of the molecule. The decision to use ¹H NMR as the primary analytical tool—rather than HPLC or GC—is driven by causality: acyl chlorides are highly reactive and readily degrade on silica columns or in aqueous mobile phases. NMR allows for direct, non-destructive observation in an inert environment.

The diagnostic power of this comparison relies on the inductive effect (-I) . The highly electronegative -COCl group exerts a stronger electron-withdrawing pull than the -COOH group. According to the foundational principles of [2], this increased inductive effect strips electron density from the adjacent α -carbon, resulting in a pronounced deshielding of the α -proton. Consequently, the α -proton shifts downfield by approximately Δδ≈+0.3 ppm.

Simultaneously, the broad carboxylic acid proton signal ( 12.0 ppm) is eliminated, providing a binary indicator of conversion.

Shift_Causality COCl Acyl Chloride (-COCl) Substitution Inductive Strong Inductive Electron Withdrawal (-I Effect) COCl->Inductive Deshielding Deshielding of Alpha-Proton Inductive->Deshielding Shift Downfield Shift (Δδ ≈ +0.3 ppm) Deshielding->Shift

Figure 1: Logical relationship demonstrating the inductive deshielding effect of the -COCl group.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the NMR protocol must be a self-validating system. The primary risk in analyzing 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is adventitious hydrolysis back to the carboxylic acid. The following protocol mitigates this risk through rigorous solvent control and internal spectral validation.

Step-by-Step Methodology

Step 1: Solvent Selection and Preparation

  • Action: Select Chloroform-d (CDCl₃) as the NMR solvent. Pass the CDCl₃ through a short plug of activated basic alumina immediately prior to use.

  • Causality: Protic solvents like Methanol-d₄ or nucleophilic solvents like DMSO-d₆ will react with the acyl chloride, yielding false data. CDCl₃ is non-nucleophilic. However, commercial CDCl₃ contains trace water and DCl. Basic alumina neutralizes DCl and sequesters water, preventing in-tube sample hydrolysis.

Step 2: Anhydrous Sample Preparation

  • Action: Inside a nitrogen-filled glovebox, dissolve 15–20 mg of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in 0.6 mL of the purified CDCl₃. Transfer to an oven-dried, high-quality NMR tube and cap tightly with a PTFE-lined cap.

  • Causality: Excluding atmospheric moisture is mandatory. Even trace humidity will initiate hydrolysis, generating HCl gas which can shift the residual solvent peaks and degrade the sample.

Step 3: ¹H NMR Acquisition

  • Action: Acquire the spectrum at 400 MHz or 600 MHz at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

Step 4: Self-Validation and "Hydrolysis Check"

  • Action: Before analyzing the target peaks, check for a water peak at 1.56 ppm in CDCl₃, as documented by [3]. Next, integrate the γ -CH₃ signal (a clean triplet at 1.10 ppm) to exactly 3.00. Use this as the internal standard to validate the integration of the α -proton. If the α -proton integrates to less than 1.00, and a secondary peak appears at 4.65 ppm, partial hydrolysis has occurred.

NMR_Workflow Start Synthesize Acyl Chloride (from Carboxylic Acid) SamplePrep Sample Preparation (Anhydrous CDCl3, N2 glovebox) Start->SamplePrep Acquisition 1H NMR Acquisition (400/600 MHz, 298K) SamplePrep->Acquisition Check1 Is -COOH peak (~12.0 ppm) absent? Acquisition->Check1 Check2 Is alpha-CH peak shifted to ~4.95 ppm? Check1->Check2 Yes Fail Incomplete Conversion or Hydrolysis (Re-subject to SOCl2) Check1->Fail No Success Reaction Complete Proceed to next step Check2->Success Yes Check2->Fail No

Figure 2: Self-validating experimental workflow for NMR analysis of acyl chloride conversion.

Comparative ¹H NMR Data

The following table summarizes the predicted quantitative data for the precursor acid versus the target acyl chloride, based on structural determination principles established by [1].

Proton AssignmentMultiplicityAcid Precursor Shift (ppm)Acyl Chloride Shift (ppm)Integration
-COOH Broad Singlet 12.00Absent 1H
Ar-H (H-3) d (J = 8.0 Hz)7.307.351H
Ar-H (H-4) dd (J = 8.0, 2.0 Hz)6.726.751H
Ar-H (H-6) d (J = 2.0 Hz)6.656.681H
α -CH t or dd4.65 4.95 1H
Ar-CH₃ s2.302.303H
β -CH₂ m2.052.102H
γ -CH₃ t (J = 7.5 Hz)1.051.103H

Note: Spectra acquired in CDCl₃ at 298 K. Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.

Diagnostic Signals and Spectral Interpretation

The α -Proton Shift (The Primary Diagnostic)

The most critical peak for comparing the product to its alternative is the α -CH proton. In the carboxylic acid, this proton resonates at approximately 4.65 ppm. Upon conversion to the acyl chloride, the peak shifts downfield to 4.95 ppm. Because the α -carbon is a chiral center and the adjacent β -CH₂ protons are diastereotopic, this signal often appears as a pseudo-triplet or a distinct doublet of doublets, depending on the conformational rigidity of the side chain.

The Aromatic Region

The aromatic ring contains three protons (H-3, H-4, and H-6) whose splitting patterns remain consistent between the acid and the acyl chloride, serving as excellent structural confirmations:

  • H-3 is ortho to the chlorine atom and appears as a doublet (J 8.0 Hz) furthest downfield ( 7.35 ppm).

  • H-4 is ortho to the methyl group and meta to the chlorine, appearing as a doublet of doublets (J 8.0, 2.0 Hz) at 6.75 ppm.

  • H-6 is isolated between the phenoxy oxygen and the methyl group, appearing as a fine doublet (J 2.0 Hz) at 6.68 ppm. The slight downfield shift in the aromatic region of the acyl chloride is a secondary consequence of the altered conformation of the ester-like oxygen linkage.

The Aliphatic Chain

The distant aliphatic protons ( γ -CH₃ and Ar-CH₃) are largely insulated from the electronic changes at the carbonyl center. They remain static at 1.10 ppm and 2.30 ppm, respectively. This static nature is highly advantageous; these peaks act as robust, unchanging internal references for integration, validating the quantitative purity of the acyl chloride.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Comparative

expected 13C NMR chemical shifts for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

An In-Depth Technical Guide to the Expected ¹³C NMR Chemical Shifts for 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Expected ¹³C NMR Chemical Shifts for 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride. In the absence of published experimental data for this specific molecule, this document synthesizes information from established NMR prediction principles, substituent effect analysis, and spectral data from analogous compounds to offer a reliable, expert-grounded prediction. This comparison guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on spectral data for structural elucidation and verification.

Principles of Prediction: A Self-Validating Approach

The accurate prediction of ¹³C NMR spectra is a cornerstone of modern organic chemistry, enabling the verification of proposed structures before or during synthesis. When experimental data is unavailable, we turn to predictive models. These models are not arbitrary; they are built upon vast empirical databases and a deep understanding of how electronic and steric environments influence nuclear shielding.

Our approach is twofold:

  • Substituent Chemical Shift (SCS) Analysis: We dissect the target molecule into its core fragments: the substituted aromatic ring and the aliphatic acyl chloride chain. By analyzing experimental data from structurally similar compounds, we can logically deduce the electronic influence of each substituent on its neighbors.

  • Comparative Data from Analogous Structures: We will benchmark our predictions against known spectra of compounds like 2-chlorotoluene, phenoxyacetic acid, and butanoyl chloride. This comparative method grounds our predictions in real-world experimental data, enhancing the trustworthiness of the final assignments.

The structure and carbon numbering scheme for 2-(2-Chloro-5-methylphenoxy)butanoyl chloride are defined as follows:

Caption: Structure of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride with IUPAC numbering.

Comparative Data Analysis

To predict the chemical shifts for the target molecule, we first examine the experimental ¹³C NMR data of its structural components. This provides a baseline and allows us to understand the substituent effects.

Carbon AtomButanoyl Chloride¹2-Chlorotoluene²[1]Phenoxyacetic Acid³[2]Predicted 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride
Butanoyl Chain
C1 (C=O)~173-173.3~172-174 ppm
C2~47-65.2~75-78 ppm
C318.2--~25-28 ppm
C413.5--~9-11 ppm
Aromatic Ring
C1' (C-O)-134.4 (C-Cl)157.6~154-156 ppm
C2' (C-Cl)-130.2114.7~131-133 ppm
C3'-129.8129.5~130-132 ppm
C4'-126.8121.6~124-126 ppm
C5' (C-CH₃)-136.2 (C-CH₃)129.5~138-140 ppm
C6'-127.1114.7~115-117 ppm
Substituents
C5'-CH₃-20.7-~20-22 ppm

¹Note: Precise data for butanoyl chloride is not readily available in public databases, so values are estimated based on typical shifts for acyl chlorides and alkanes.[3] ²Note: Data for 2-chlorotoluene from SDBS. ³Note: Data for phenoxyacetic acid from SDBS.[2]

Rationale for Predicted Chemical Shifts

Aliphatic Butanoyl Chloride Chain (C1-C4)
  • C1 (Carbonyl Carbon): The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. In simple acyl chlorides like acetyl chloride, this peak appears around 170 ppm.[4][5] We predict a similar value of ~172-174 ppm for C1, consistent with the carboxylic acid derivative range.[6][7]

  • C2 (Chiral Carbon): This methine carbon is subject to the strongest inductive effect in the aliphatic chain. It is bonded directly to the electron-withdrawing phenoxy group (-OAr) and is alpha to the carbonyl group. In phenoxyacetic acid, the analogous -O-CH₂- carbon is at 65.2 ppm.[2] The additional alkyl substitution at C2 (the ethyl group) will cause a further downfield shift (α-effect). Therefore, a significant downfield shift to ~75-78 ppm is expected.

  • C3 (Methylene Carbon): This CH₂ group is in the β-position relative to the carbonyl and the phenoxy group. Its chemical shift will be primarily influenced by standard alkane values but shifted slightly downfield by the nearby electron-withdrawing groups. We predict a shift in the range of ~25-28 ppm .

  • C4 (Terminal Methyl Carbon): As the terminal methyl group, C4 is the most shielded carbon in the aliphatic chain. It is expected to appear in the typical upfield region for alkyl groups, around ~9-11 ppm .

Aromatic Ring (C1' - C6') & Substituents

The chemical shifts of the aromatic carbons are determined by the combined electronic effects (inductive and resonance) of the chloro, methyl, and the 2-oxybutanoyl chloride substituents.

  • C1' (C-O): This carbon is directly attached to the electronegative oxygen of the ether linkage, resulting in a significant downfield shift. In phenoxyacetic acid, this carbon appears at 157.6 ppm.[2] The substitution pattern on the butanoyl chain is unlikely to alter this value dramatically. We predict a shift of ~154-156 ppm .

  • C2' (C-Cl): The carbon bearing the chlorine atom is deshielded by the halogen's inductive effect. In 2-chlorotoluene, the C-Cl carbon is at 134.4 ppm.[1] The strong electron-donating resonance effect of the adjacent ether oxygen will shield this carbon, but the inductive effect of the chlorine dominates. The expected shift is ~131-133 ppm .

  • C5' (C-CH₃): This carbon is attached to the methyl group. In 2-chlorotoluene, the C-CH₃ appears at 136.2 ppm. This position is para to the chlorine and meta to the large ether group. The combined activating effects lead to a predicted downfield shift to ~138-140 ppm .

  • C3': This carbon is meta to the ether group and ortho to the chlorine. Its environment is similar to the C3 carbon in 2-chlorotoluene (129.8 ppm), leading to a prediction of ~130-132 ppm .

  • C4': Located para to the ether oxygen and meta to both the chlorine and methyl groups, this carbon will be significantly influenced by the oxygen's resonance donation, causing an upfield shift relative to benzene (128.5 ppm). A value of ~124-126 ppm is expected.

  • C6': This carbon is ortho to the strongly deshielding C-O group and meta to the methyl group. The ortho position to an ether oxygen is typically shielded by resonance. We predict a shift in the upfield aromatic region of ~115-117 ppm .

  • C5'-CH₃: The methyl carbon itself will resonate in the typical aromatic methyl region, predicted at ~20-22 ppm , very similar to the value in 2-chlorotoluene (20.7 ppm).[1]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This protocol outlines a standard procedure for obtaining a quantitative ¹³C NMR spectrum.

Caption: Standard workflow for ¹³C NMR spectrum acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ (Deuterated Chloroform) is chosen for its excellent solubilizing power for many organic compounds and its well-defined solvent peak (a triplet at 77.16 ppm) for calibration.[8]

  • Pulse Program: A standard ¹H-decoupled pulse sequence is used to simplify the spectrum by collapsing all ¹³C-¹H couplings into singlets, which is standard practice for ¹³C NMR.[9]

  • Relaxation Delay (D1): A sufficient delay is crucial for obtaining accurate integrations, especially for quaternary carbons which have longer relaxation times. While routine ¹³C spectra are often not integrated, ensuring full relaxation provides a higher quality, more representative spectrum.

Comparison with Alternative Analytical Techniques

While ¹³C NMR is unparalleled for determining the carbon backbone of a molecule, a multi-technique approach provides the highest level of confidence in structural assignment.

TechniqueInformation ProvidedSynergy with ¹³C NMR
¹H NMR Provides information on the number, environment, and connectivity of protons. Coupling patterns reveal adjacent protons.Complements ¹³C data by confirming the proton environment for each carbon. 2D techniques like HSQC directly correlate each carbon with its attached proton(s).
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that offer clues about the molecule's structure (e.g., loss of a COCl group).Confirms the elemental composition and molecular weight, validating the proposed structure for which the ¹³C NMR spectrum was predicted.
Infrared (IR) Spectroscopy Identifies specific functional groups by their characteristic vibrational frequencies.Confirms the presence of key functional groups predicted by NMR, such as the very strong C=O stretch of the acyl chloride (~1800 cm⁻¹) and C-O ether stretches.

By integrating data from these complementary methods, researchers can achieve an unambiguous and definitive structural elucidation, a process that is fundamental to scientific integrity and reproducibility.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker Corporation. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • Mestrelab Research. (2026). Download NMR Predict. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts... Available at: [Link]

  • University of Colorado Boulder. (n.d.). Typical C-13 NMR Chemical shifts. Available at: [Link]

  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts... Available at: [Link]

  • Amanote Research. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts... Available at: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • SpectraBase. (n.d.). Acetylchloride - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 3-Formylphenoxyacetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-f. Available at: [Link]

  • Chemical Education Journal. (2015). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques... Available at: [Link]

  • University of California, Berkeley. (n.d.). NMR spectra 2-13C. Available at: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

  • NIST. (n.d.). Butanoyl chloride. NIST WebBook. Available at: [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Available at: [Link]

  • AOCS. (2019). NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Validation

comparing reactivity of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride with its corresponding anhydride

As a Senior Application Scientist navigating the landscape of organic synthesis and drug development, selecting the optimal acylating agent is paramount. The derivative chosen dictates the reaction kinetics, the required...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of organic synthesis and drug development, selecting the optimal acylating agent is paramount. The derivative chosen dictates the reaction kinetics, the required handling conditions, and the downstream purification strategy. This guide provides an objective, in-depth comparison between two activated derivatives of 1[1]: its highly reactive acyl chloride and its corresponding acid anhydride.

By deconstructing the thermodynamic drivers and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers optimizing acyl transfer reactions.

Mechanistic Rationale & The Reactivity Hierarchy

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a strict hierarchy governed by the electronic environment of the carbonyl carbon and the stability of the leaving group[2].

The extreme reactivity of 3[3] is a direct consequence of orbital mismatch. The 3p orbital of the chlorine atom overlaps poorly with the 2p orbital of the carbonyl carbon, resulting in minimal resonance stabilization[4]. Consequently, the carbonyl carbon remains highly electrophilic. Furthermore, upon formation of the tetrahedral intermediate, the chloride ion ( Cl− ) acts as an exceptional leaving group because it is the extremely weak conjugate base of hydrochloric acid ( pKa​≈−7 ).

Conversely, the corresponding anhydride is less electrophilic[5]. The central oxygen atom utilizes its 2p lone pairs to donate electron density into the adjacent carbonyl groups via resonance, dampening their positive character. When the tetrahedral intermediate collapses, the leaving group is a carboxylate anion ( RCOO− ). Because carboxylic acids are significantly weaker acids ( pKa​≈4.5 ) than HCl, the carboxylate is a stronger conjugate base and a comparatively poorer leaving group[4].

Mechanism Substrate Acyl Donor (R-CO-X) NucAttack Nucleophilic Attack (Rate-Determining) Substrate->NucAttack TetraInt Tetrahedral Intermediate [R-C(O-)(Nuc)-X] NucAttack->TetraInt Collapse Intermediate Collapse TetraInt->Collapse AcylCl Acyl Chloride Pathway Fast collapse (Cl- leaves) Collapse->AcylCl X = Cl Anhydride Anhydride Pathway Slower collapse (RCOO- leaves) Collapse->Anhydride X = OCOR

Nucleophilic acyl substitution pathways highlighting leaving group kinetics.

Quantitative Reactivity Profile

To objectively compare these two reagents, we must evaluate both their theoretical properties and practical laboratory implications. The anhydride offers milder conditions but sacrifices atom economy, as one entire acyl chain is lost as the leaving group[5].

Parameter2-(2-Chloro-5-methylphenoxy)butanoyl Chloride2-(2-Chloro-5-methylphenoxy)butanoic Anhydride
Leaving Group Chloride ( Cl− )Carboxylate ( RCOO− )
Leaving Group pKa​ ~ -7.0 (Conjugate acid: HCl)~ 4.5 (Conjugate acid: Carboxylic Acid)
Electrophilicity Very High (Minimal 3p-2p resonance)Moderate (Oxygen 2p-2p resonance)
Moisture Sensitivity Extreme (Requires strictly anhydrous conditions)Moderate (Tolerates trace moisture temporarily)
Atom Economy High (Loss of 35.5 g/mol )Low (Loss of ~227 g/mol )
Primary Byproduct Hydrogen Chloride (HCl) gas2-(2-Chloro-5-methylphenoxy)butanoic acid

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reactivity differences, the following protocols utilize self-validating systems. These workflows ensure that environmental variables (like ambient moisture) do not skew the kinetic data.

Protocol 1: In-Situ Kinetic Profiling of Aminolysis (ReactIR)

Traditional aliquot-quenching is prone to timing errors when dealing with highly reactive acyl chlorides. In-situ FTIR (ReactIR) provides continuous, self-validating kinetic data by monitoring the depletion of the carbonyl stretch without breaking the anhydrous seal[2].

Step-by-Step Methodology:

  • System Initialization: Purge a 50 mL jacketed reactor with dry argon. Add 20 mL of anhydrous THF. Self-Validation: Perform a Karl Fischer titration on the solvent prior to use (must be < 10 ppm H2​O ). Insert the ReactIR probe and collect a background spectrum to confirm a flat baseline in the carbonyl region.

  • Substrate Addition: Inject 1.0 mmol of either the acyl chloride or the anhydride. Allow the temperature to equilibrate to 25.0 ± 0.1 °C. Identify the characteristic C=O stretching bands (~1800 cm⁻¹ for the acyl chloride; ~1820 and 1750 cm⁻¹ for the anhydride).

  • Nucleophile Injection: Rapidly inject 10.0 mmol (10 equivalents) of benzylamine to establish pseudo-first-order conditions under vigorous stirring (800 rpm).

  • Data Acquisition & Analysis: Record spectra every 2 seconds. Extract the pseudo-first-order rate constant ( kobs​ ) by plotting ln(A/A0​) of the C=O stretch versus time.

ReactIR Setup System Initialization Dry THF, 25°C Baseline Baseline Acquisition Verify Anhydrous State Setup->Baseline Injection Inject Acyl Donor (Chloride or Anhydride) Baseline->Injection H2O < 10 ppm NucAdd Inject Nucleophile (e.g., Benzylamine) Injection->NucAdd Stabilize signal Monitor In-situ IR Monitoring Track C=O Depletion NucAdd->Monitor Continuous scan Kinetic Kinetic Extraction Calculate k_obs Monitor->Kinetic Data integration

In-situ ReactIR workflow for pseudo-first-order kinetic profiling.

Protocol 2: Comparative Hydrolysis Stability Assay

Understanding moisture tolerance dictates the storage and handling requirements for these reagents.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of HPLC-grade acetonitrile spiked with exactly 500 ppm deionized water.

  • Reaction Initiation: Dissolve 0.5 mmol of the acyl donor in 10 mL of the wet solvent at 20 °C.

  • Aliquot Sampling: Withdraw 100 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Chemical Quenching (Causality): Immediately quench the aliquot into 900 µL of anhydrous methanol containing 1% triethylamine. Why? This rapidly converts any unreacted acyl donor into the highly stable methyl ester, freezing the hydrolysis reaction at that exact timestamp.

  • HPLC-UV Analysis: Quantify the ratio of the methyl ester (representing intact starting material) to the free acid (the hydrolysis product) using a C18 column at 230 nm.

Strategic Selection in Synthesis

When synthesizing complex esters or amides, the choice between 2-(2-chloro-5-methylphenoxy)butanoyl chloride and its anhydride dictates the downstream purification strategy.

The acyl chloride is preferred for sterically hindered nucleophiles due to its superior electrophilicity. However, it generates corrosive HCl gas, requiring a stoichiometric acid scavenger (e.g., triethylamine or pyridine) and strict anhydrous handling[4].

The anhydride , while suffering from lower atom economy, generates the parent carboxylic acid as a byproduct[5]. This acid can often be recovered via simple acid-base aqueous workup, making the anhydride highly advantageous for moisture-sensitive or acid-labile substrates where HCl generation would lead to target molecule degradation.

References

  • Benchchem: A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. 2

  • Benchchem: 2-(2-Chloro-5-methylphenoxy)butanoic acid. 1

  • Chemrevise: Acyl Chlorides and Acid Anhydrides. 4

  • LibreTexts: Reactivity of Anhydrides. 5

  • ChemicalBook: 2-(2-chloro-5-methylphenoxy)butanoyl chloride. 3

Sources

Comparative

A Comparative Guide to the Purity Validation of 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride by Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the absolute purity of reactive intermediates is not merely a quality metric; it is a cornerstone of reproducible synthesis, drug safety, and regulatory co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the absolute purity of reactive intermediates is not merely a quality metric; it is a cornerstone of reproducible synthesis, drug safety, and regulatory compliance. Acyl chlorides, such as 2-(2-Chloro-5-methylphenoxy)butanoyl chloride, are highly valuable synthons, yet their inherent reactivity presents significant analytical challenges. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical techniques for the purity validation of this compound, grounded in field-proven insights and rigorous experimental design.

Part 1: The qNMR Paradigm: Beyond Relative Purity

Traditional chromatographic methods like HPLC and GC determine purity on a relative percentage area basis or require a highly characterized, identical reference standard of the analyte for quantification. This can be problematic when such a standard is unavailable or when response factors of impurities are unknown.

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the absolute concentration or purity of an analyte by co-dissolving it with a known mass of a stable, certified internal standard.[1][2] Consequently, qNMR is considered a primary ratio method of measurement, capable of delivering SI-traceable results without needing a reference standard of the analyte itself.[3][4] For a reactive molecule like an acyl chloride, this obviates the need for derivatization, preserving the original sample integrity and simplifying the workflow.[5]

Part 2: A Validated qNMR Protocol for 2-(2-Chloro-5-methylphenoxy)butanoyl Chloride

The validity of any qNMR result hinges on meticulous experimental design. Every parameter, from the choice of standard to the instrument settings, is selected to mitigate potential sources of error and ensure the final purity value is accurate and defensible.

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: The choice of an internal standard is the most critical decision in a qNMR experiment. An ideal standard must be chemically inert, highly pure (certified), and possess sharp signals that do not overlap with any analyte or impurity signals.[6] For 2-(2-Chloro-5-methylphenoxy)butanoyl chloride, Maleic Acid is an excellent choice. It is non-volatile, stable, highly soluble in deuterated dimethyl sulfoxide (DMSO-d6), and its two equivalent olefinic protons produce a sharp singlet in a relatively unoccupied region of the spectrum (around 6.3 ppm), far from the aromatic and aliphatic signals of the analyte.

  • Solvent Selection: The analyte and the internal standard must be fully soluble in the chosen deuterated solvent.[6] DMSO-d6 is a powerful solvent suitable for a wide range of organic compounds, including both the analyte and maleic acid. Its residual water peak does not interfere with the key signals.

  • Key Acquisition Parameters:

    • Relaxation Delay (D1): To ensure accurate integration, all protons must fully return to their equilibrium state between pulses. A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of any proton of interest (both analyte and standard) is crucial. For small molecules, a D1 of 30 seconds is a conservative and robust choice.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan, improving the signal-to-noise ratio without compromising quantitation, provided the relaxation delay is sufficient.

    • Signal-to-Noise (S/N) Ratio: A high S/N ratio is essential for accurate integration. An S/N of >150 for the signals used in the calculation is recommended to keep integration errors below 1%.[7] This is achieved by adjusting the number of scans.

Experimental Workflow for qNMR Purity Determination

The following diagram illustrates the logical flow of the qNMR experiment, from sample preparation to the final purity calculation.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation weigh_analyte Accurately weigh Analyte (m_a) weigh_is Accurately weigh Internal Standard (IS) (m_std) dissolve Dissolve both in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Set D1 ≥ 30s, 90° pulse) dissolve->acquire process Phase and Baseline Correct the Spectrum acquire->process integrate Integrate selected Analyte (I_a) and IS (I_std) signals process->integrate formula Calculate Purity (P_a) using: P_a = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std integrate->formula

Caption: Workflow for qNMR purity analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20-25 mg of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride into a clean, dry vial (to 0.01 mg precision). Record the mass (m_a).

    • To the same vial, add an accurately weighed amount (approx. 10-15 mg) of high-purity (≥99.5%) maleic acid internal standard. Record the mass (m_std) and its purity (P_std).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse ('zg' or equivalent).

    • Temperature: 298 K.

    • Pulse Angle: 90°.

    • Acquisition Time (AQ): ~4 seconds.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans (NS): 16 (adjust as needed to achieve S/N > 150).

    • Dummy Scans (DS): 4.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.

    • Manually phase the spectrum carefully to ensure all peaks have a pure absorption shape.

    • Apply a high-order polynomial baseline correction across the entire spectrum.

    • Select a well-resolved, characteristic signal for the analyte (e.g., the methyl group protons) and the singlet for the internal standard. Integrate these signals (I_a and I_std).

  • Purity Calculation: The purity of the analyte (P_a) as a mass fraction is calculated using the following equation[8][9]:

    P_a = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std: Integral areas of the analyte and internal standard signals.

    • N_a, N_std: Number of protons for the integrated signals of the analyte and standard (e.g., N_a=3 for a methyl group, N_std=2 for maleic acid).

    • M_a, M_std: Molar masses of the analyte and standard.

    • m_a, m_std: Masses of the analyte and standard.

    • P_std: Purity of the internal standard.

Part 3: Method Validation - The Cornerstone of Trustworthiness

To be suitable for its intended purpose, the qNMR method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10][11][12]

  • Specificity: The ability to assess the analyte unequivocally. In qNMR, this is demonstrated by selecting signals for both the analyte and the standard that are free from overlap with each other, solvent signals, or any impurity signals.[13] 2D NMR techniques (like COSY and HSQC) can be used to confirm signal assignments and identify potential interferences.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is verified by preparing samples at five concentration levels (e.g., 70% to 130% of the target concentration) and plotting the measured analyte/standard molar ratio against the gravimetric ratio. A correlation coefficient (r²) of >0.999 is expected.[13]

  • Accuracy: The closeness of the test results to the true value. Accuracy can be assessed by performing the qNMR analysis on a sample of known, high purity (if available) or by spiking a sample with a known amount of analyte. Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is determined from a minimum of six independent sample preparations at 100% of the test concentration.[12]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

    • For both, the Relative Standard Deviation (%RSD) should be ≤ 1%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] While qNMR is primarily used for assaying the main component, its LOQ can be determined if it is to be used for quantifying major impurities.

Part 4: Comparative Analysis with Alternative Methodologies

The optimal analytical method depends on the specific question being asked. qNMR provides an absolute purity value, while other techniques may be better suited for trace impurity analysis.

G start Need to determine purity of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride q1 What is the primary goal? start->q1 goal1 Absolute Purity Assay (e.g., Reference Standard Certification) q1->goal1 Absolute Purity goal2 Trace Impurity Profiling (e.g., Genotoxic Impurities) q1->goal2 Trace Impurities goal3 Routine In-Process Control (High Throughput) q1->goal3 Routine Check method1 qNMR goal1->method1 Primary choice due to accuracy and direct measurement method2 HPLC-UV (with Derivatization) goal2->method2 Best for sensitivity to non-volatile impurities method3 GC-FID goal2->method3 Good for volatile impurities goal3->method2 More specific than titration method4 Titration goal3->method4 Fast and simple but non-specific

Caption: Decision tree for selecting a purity assessment method.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation based on partitioning between a stationary and mobile phase. Due to the high reactivity and poor UV absorbance of the acyl chloride, a pre-column derivatization step is typically required.[15][16] For example, reaction with an agent like 2-nitrophenylhydrazine converts the analyte into a stable, UV-active derivative.[16]

  • Advantages: Excellent sensitivity (ppb levels achievable), making it ideal for trace impurity analysis. High resolving power can separate closely related impurities.

  • Disadvantages: It is an indirect method requiring complete and reproducible derivatization. It relies on the availability of a reference standard for the analyte for accurate quantification. The method cannot distinguish between the acyl chloride and its corresponding carboxylic acid if hydrolysis occurs before derivatization.[17]

Gas Chromatography (GC)
  • Principle: Separation of volatile compounds in the gas phase.

  • Advantages: Excellent for quantifying residual solvents and other volatile impurities.[18]

  • Disadvantages: The thermal lability of the acyl chloride can lead to on-column degradation, resulting in inaccurate purity values. It is not suitable for non-volatile impurities.

Titration
  • Principle: A classic acid-base titration. The acyl chloride is first hydrolyzed in water to produce two equivalents of acid (the corresponding carboxylic acid and HCl), which are then titrated with a standardized base.[19]

  • Advantages: Simple, fast, and inexpensive.

  • Disadvantages: Completely non-specific. It measures the total acidity of the sample and cannot distinguish the analyte from any acidic starting materials, by-products, or the hydrolysis product itself.[19]

Part 5: Synthesizing the Data: A Head-to-Head Comparison

The following table summarizes the performance characteristics of each method for the purity assessment of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride.

Parameter qNMR HPLC-UV (with Derivatization) Gas Chromatography (GC-FID) Titration
Principle Absolute quantitation based on molar ratios to an internal standard.[1]Relative quantitation based on chromatographic separation and UV detection.Separation of volatile compounds.Acid-base neutralization.[19]
Specificity High (determined by signal resolution).High (determined by chromatographic resolution).Moderate (risk of on-column degradation).Very Low (measures total acidity).
Analyte Standard Not required.[20]Required for quantitation.Required for quantitation.Not required.
Typical Precision (%RSD) < 1.0%< 2.0%< 2.0%< 1.5%
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%Method dependentMethod dependent
Sensitivity (LOQ) ~0.1% (w/w)Low µg/mL to ng/mL.[7]ppm level for volatiles.Typically > 95% purity range.
Key Advantage Absolute, direct measurement; structural confirmation.Excellent for trace, non-volatile impurities.Excellent for residual solvents.Speed and simplicity.
Key Disadvantage Lower sensitivity than HPLC for trace analysis.Indirect method; derivatization can be complex.Potential for thermal degradation of analyte.Non-specific.

Conclusion

For the definitive, absolute purity determination of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride, quantitative NMR emerges as the superior analytical choice. Its status as a primary ratio method provides a direct, SI-traceable result without the complications of derivatization or the need for an analyte-specific reference standard. This makes qNMR an invaluable tool for certifying reference materials, validating in-house standards, and providing unequivocal purity data for regulatory submissions.

While HPLC and GC remain essential for the orthogonal detection and quantification of trace-level and volatile impurities, respectively, they serve a complementary, rather than primary, role in the assay of the main component. Titration, though simple, lacks the specificity required for anything beyond a cursory in-process check. By integrating qNMR into the analytical workflow, researchers and drug development professionals can establish a foundation of analytical certainty, ensuring the quality and integrity of their synthetic intermediates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][10][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link][1]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][11]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link][20]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][12]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][14]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link][6]

  • Quantitative NMR (qNMR). Bureau International des Poids et Mesures (BIPM). [Link][4]

  • Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. A B Enterprises. [Link][18]

  • ISO standardization of qNMR (quantitative NMR) methods. JEOL Ltd. [Link][21]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link][16]

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. HWI group. [Link][13]

  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH. [Link][22]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link][23]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][8]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link][9]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link][7]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents. [17]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

As a Senior Application Scientist, I approach the handling of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (CAS: 1160257-40-8) not as a routine laboratory procedure, but as a highly controlled chemical operation. This c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride (CAS: 1160257-40-8) not as a routine laboratory procedure, but as a highly controlled chemical operation. This compound is a specialized acyl chloride (acid chloride) utilized primarily as a potent electrophile in drug development and organic synthesis.

To build a truly safe and efficient laboratory environment, we must move beyond simply memorizing safety rules. We must understand the causality behind the hazards. The following guide provides the mechanistic reasoning, validated operational workflows, and precise Personal Protective Equipment (PPE) requirements necessary to handle this reactive intermediate safely.

Mechanistic Causality of Acyl Chloride Hazards

The inherent danger of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride lies entirely in its molecular structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This severe electron withdrawal leaves the carbonyl carbon intensely electrophilic, making it highly susceptible to rapid nucleophilic attack [1].

When exposed to ambient moisture ( H2​O ), the compound undergoes a violent, exothermic hydrolysis. The water molecule attacks the carbonyl carbon, cleaving the C-Cl bond to yield the corresponding 2-(2-Chloro-5-methylphenoxy)butanoic acid while liberating hydrogen chloride (HCl) gas [2].

This HCl gas is the primary acute hazard. Upon contact with the moisture in mucous membranes, eyes, or the respiratory tract, it rapidly dissolves to form concentrated hydrochloric acid. Because acid chlorides have low water solubility, inhaled vapors can bypass the upper respiratory tract, reaching the alveoli to release HCl directly into sensitive lung tissue, causing delayed but severe pulmonary edema [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive acyl chlorides. The selection of protective gear must be dictated by the chemical's specific degradation pathways and permeation rates.

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Snug-fitting chemical splash goggles AND a full-face shield.HCl gas and liquid splashes cause irreversible corneal damage. The shield stops droplet impact; goggles seal against fuming vapors.
Hand Protection Heavy-duty Viton® or Butyl rubber gloves (Outer) over Nitrile (Inner).Nitrile degrades rapidly under chlorinated solvents and acid chlorides. Viton® provides superior chemical resistance to halogenated compounds.
Body Protection Flame-retardant (FR) lab coat, Neoprene chemical-resistant apron.Exothermic reactions can ignite surrounding solvents. The apron prevents corrosive liquids from penetrating to the skin during spills.
Respiratory Protection Fume hood (primary). Supplied-Air Respirator (SAR) for spill cleanup.Prevents inhalation of HCl fumes and volatile organics. Cartridge respirators are often insufficient for high concentrations of acid gases [3].

Operational Plan & Experimental Workflow

The following protocol provides a self-validating system for utilizing 2-(2-Chloro-5-methylphenoxy)butanoyl chloride in synthetic workflows (e.g., esterification or amidation).

Step-by-Step Handling Methodology:

  • Environmental Isolation: Execute all operations within a certified, continuously monitored chemical fume hood with a minimum face velocity of 100 fpm. Never open the reagent container in an ambient atmosphere.

  • Inert Atmosphere Setup: Utilize a Schlenk line or glovebox to purge the reaction vessel with ultra-high purity Argon or Nitrogen.

    • Self-Validation Check: Observe the bubbler on the Schlenk line; a steady, slow bubbling indicates positive inert gas pressure, ensuring no ambient moisture is drawn into the system.

  • Reagent Transfer: Use oven-dried glass syringes or PTFE-lined equipment with stainless steel needles. Avoid standard plastic syringes, which can degrade upon contact with acyl chlorides.

  • Thermal Control: Submerge the reaction flask in a cooling bath (e.g., ice/salt or dry ice/acetone). Transfer the acid chloride dropwise. This controls the reaction kinetics, ensuring the exothermic heat generated does not exceed the solvent's boiling point and cause a runaway reaction.

Workflow Step1 1. Fume Hood & PPE Setup Step2 2. Schlenk Line Inert Purge Step1->Step2 Step3 3. Dropwise Transfer (Cold) Step2->Step3 Step4 4. Reaction Execution Step3->Step4 Step5 5. Controlled Quenching Step4->Step5 Step6 6. Halogenated Waste Disposal Step5->Step6

Step-by-step operational workflow for handling reactive acyl chlorides safely.

Emergency Quenching and Disposal Protocol

Improper disposal of acid chlorides is a leading cause of laboratory accidents. Never dispose of unreacted 2-(2-Chloro-5-methylphenoxy)butanoyl chloride directly into aqueous waste streams, as the rapid generation of HCl gas and CO2​ can cause violent container rupture [4].

Step-by-Step Quenching Methodology:

  • Solvent Dilution: Dilute the residual acid chloride in a 5-fold excess of an inert, dry solvent (e.g., anhydrous toluene or dichloromethane) to reduce its concentration and thermal density.

  • Controlled Quenching: Place the flask in an ice bath (0°C). Slowly, dropwise, add a quenching agent. While water can be used, adding a primary alcohol (like methanol or ethanol) is highly preferred. Alcoholysis yields an ester, which is a significantly less violent and more controlled exothermic reaction than water hydrolysis [5].

  • Neutralization: Once the addition is complete and the reaction has cooled, carefully neutralize the resulting acidic solution by adding a weak base (e.g., saturated aqueous sodium bicarbonate).

    • Self-Validation Check: Continue base addition until CO2​ evolution (bubbling) completely ceases AND the aqueous layer tests at pH 7 via indicator paper.

  • Waste Segregation: Transfer the neutralized, biphasic mixture to designated halogenated organic waste containers.

Reactivity AC Acyl Chloride Derivative Water Ambient Moisture (Uncontrolled) AC->Water Exposure Alcohol Methanol / Ethanol (Controlled Quench) AC->Alcohol Quenching Amine Primary Amines (Synthesis) AC->Amine Reactant Hydrolysis Violent Hydrolysis Water->Hydrolysis Esterification Esterification Alcohol->Esterification Amidation Amidation Amine->Amidation Acid Carboxylic Acid + HCl Gas (Toxic) Hydrolysis->Acid Ester Stable Ester + HCl (Dissolved) Esterification->Ester Amide Stable Amide + HCl Salt Amidation->Amide

Chemical reactivity pathways of acyl chlorides with nucleophiles.

References

  • "Acyl Chloride Uses, Reactions & Synthesis - Lesson", Study.com,[Link]

  • "Acetyl chloride", Grokipedia, [Link]

  • "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling", Yufeng,[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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